(E/Z)-Tamoxifen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANXQFJJICGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860081 | |
| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7728-73-6 | |
| Record name | (E,Z)-Tamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7728-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Historical and Evolutionary Perspectives of E/z Tamoxifen Research
Early Development and Initial Research Trajectories
The initial research surrounding the compound now known as Tamoxifen (B1202) was not focused on oncology, but on reproductive health.
In 1962, within the laboratories of Imperial Chemical Industries (ICI), chemist Dora Richardson synthesized the compound ICI 46,474, later named Tamoxifen. nih.govwikipedia.org This was part of a broader research program aimed at developing a new oral contraceptive. nih.govcancerresearchuk.org The prevailing scientific thought was that anti-estrogenic compounds could prevent pregnancy. nih.gov However, early clinical trials yielded surprising results. Instead of suppressing ovulation, Tamoxifen was found to stimulate it in women, rendering it ineffective as a contraceptive. nih.govwikipedia.orgtandfonline.com
While the contraceptive application proved to be a dead end, the anti-estrogenic properties of Tamoxifen did not go unnoticed. Researchers, including Arthur Walpole, who led the research team at ICI, recognized the potential of these properties in other areas. nih.govoncopedia.wiki The key insight was that if the compound could block estrogen, it might be effective against hormone-sensitive cancers, such as breast cancer. cancerresearchuk.org Laboratory studies confirmed that Tamoxifen could inhibit the growth of estrogen receptor (ER)-positive breast cancer cells. ascopubs.org This discovery marked a pivotal shift in the research trajectory of the compound.
Despite the promising anti-cancer activity, the initial market for Tamoxifen as a breast cancer treatment was considered small. nih.govoncopedia.wiki At the time, it was primarily viewed as a palliative treatment for advanced breast cancer in postmenopausal women. nih.govnih.govbioscientifica.com This limited market potential, coupled with a lack of patent protection in the United States, led ICI to nearly abandon its development. oncopedia.wiki However, the insistence of researchers like Walpole, who threatened to resign, saved the project. nih.gov Tamoxifen was subsequently advanced as an "orphan drug," a designation for medications developed to treat rare diseases. oncopedia.wikinih.govej-med.org It was approved in the UK in 1973 for the palliative treatment of advanced breast cancer. oncopedia.wiki
Major Translational Research Milestones
The transition of Tamoxifen from a palliative agent to a transformative therapy was driven by crucial clinical trials that demonstrated its broader efficacy.
Adjuvant Therapy Efficacy Establishment
A significant turning point for Tamoxifen came in the 1980s with the publication of results from major clinical trials. nih.gov These studies demonstrated that when used as an adjuvant therapy (treatment given after the primary treatment to reduce the chance of the cancer returning), Tamoxifen significantly improved outcomes for patients with early-stage breast cancer. nih.govhbs.edu
A landmark 1998 meta-analysis of 55 trials showed that five years of adjuvant Tamoxifen reduced the risk of breast cancer recurrence by 47% and mortality by a similar margin in patients with ER-positive or ER-unknown tumors. breastsurgeons.org This established Tamoxifen as a standard of care in the adjuvant setting for hormone receptor-positive breast cancer. eviq.org.au
| Key Adjuvant Therapy Trials/Meta-analyses | Key Findings |
| Early Breast Cancer Trialists' Collaborative Group (EBCTCG) Meta-analysis (1998) | Five years of adjuvant Tamoxifen significantly reduces recurrence and mortality in ER-positive breast cancer. breastsurgeons.org |
| Adjuvant Tamoxifen: Longer Against Shorter (ATLAS) & adjuvant Tamoxifen Treatment offer more? (aTTom) Trials | Showed that extending adjuvant Tamoxifen treatment to 10 years further reduces the risk of recurrence and death from breast cancer, particularly in the second decade after diagnosis. eviq.org.au |
| NSABP B-14 Trial | Demonstrated the benefit of Tamoxifen in node-negative, ER-positive breast cancer patients. |
This table is based on data available in the provided search results. Specific trial data for NSABP B-14 was not detailed in the snippets.
Chemopreventive Agent Designation
Further research in the 1970s had already suggested in animal models that Tamoxifen could not only treat but also prevent breast cancer. hbs.edu This led to large-scale prevention trials. The Breast Cancer Prevention Trial (BCPT), a major randomized controlled trial, demonstrated that Tamoxifen could reduce the incidence of invasive, estrogen receptor-positive breast cancer by 49% in high-risk women. nih.govnih.gov
Based on this and other evidence, the U.S. Food and Drug Administration (FDA) approved Tamoxifen in 1998 for the primary prevention of breast cancer in women at high risk. nih.govwustl.edu This marked the first time a drug was approved to prevent the disease, establishing the principle of chemoprevention. nih.gov
| Key Chemoprevention Trials | Key Findings |
| Breast Cancer Prevention Trial (BCPT) / NSABP P-1 | Tamoxifen reduced the risk of invasive ER-positive breast cancer by 49% in high-risk women. nih.govnih.gov |
| International Breast Cancer Intervention Study (IBIS-I) | Showed a long-term protective effect of five years of Tamoxifen, with a breast cancer rate reduction of about a third, an effect that persisted for at least 20 years. cancerresearchuk.org |
| Royal Marsden Hospital Trial | One of the early chemoprevention trials that contributed to the body of evidence for Tamoxifen's preventive effects. breastsurgeons.orgccjm.org |
| Italian Tamoxifen Prevention Study | Another key European trial that investigated the role of Tamoxifen in breast cancer prevention. nih.gov |
This table is based on data available in the provided search results.
Molecular and Cellular Mechanisms of E/z Tamoxifen Action
Selective Estrogen Receptor Modulation (SERM) Paradigm
The defining characteristic of (E/Z)-Tamoxifen is its role as a SERM, meaning it can exert either estrogen antagonistic (blocking) or agonistic (activating) effects depending on the target tissue. mdpi.comwikipedia.org In breast tissue, it acts predominantly as an antagonist, which is the basis for its use in hormone-receptor-positive breast cancer. wikipedia.orgoncotarget.com Conversely, it can show estrogen-like agonist effects in other tissues, such as the uterus and bone. wikipedia.org This tissue-specific activity is determined by a combination of factors, including the type of estrogen receptor present (ERα or ERβ), the expression levels of various transcriptional co-regulators (co-activators and co-repressors), and the specific promoter context of target genes. nih.gov Initially considered purely an anti-estrogen, this nuanced, tissue-dependent functionality firmly places Tamoxifen (B1202) within the SERM paradigm. mdpi.com
Estrogen Receptor (ER) Binding Dynamics
The mechanism of Tamoxifen is initiated by its binding to estrogen receptors. duke.edu As a prodrug, Tamoxifen is metabolized in the liver by cytochrome P450 enzymes into active metabolites, primarily 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132). plos.orgresearchgate.net These metabolites, along with Tamoxifen itself, are responsible for the drug's biological activity. mdpi.com The binding event itself is a dynamic process influenced by the specific isomer of the compound and the subtype of the estrogen receptor.
This compound and its metabolites interact with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are the products of the ESR1 and ESR2 genes, respectively. mdpi.comspandidos-publications.com ERα and ERβ share high homology in their DNA-binding domains but are more divergent in their ligand-binding domains, leading to differences in how they interact with ligands and regulatory proteins. spandidos-publications.com
Most breast tumors are characterized by the presence of ERα, which is associated with tumor initiation and progression. mdpi.com ERβ, on the other hand, is often considered to have anti-proliferative or tumor-suppressing functions. mdpi.comspandidos-publications.com The ultimate cellular response to Tamoxifen can be influenced by the relative expression ratio of ERα to ERβ. The introduction of ERβ into ERα-positive breast cancer cells has been shown to repress the action of Tamoxifen on a significant portion of genes it would normally regulate. aacrjournals.org Endoxifen, a key active metabolite, appears to have differential effects, targeting ERα for proteasomal degradation while stabilizing ERβ, thereby promoting receptor heterodimerization and enhancing inhibitory effects on target gene expression. mdpi.com
The isomers of Tamoxifen and its metabolites also exhibit different binding affinities for the estrogen receptors. For instance, the Z-isomer of Tamoxifen binds to ERs with a significantly higher affinity—reportedly 100-fold greater—than the E-isomer. plos.org
| Compound | Receptor Target | Key Finding | Reference |
|---|---|---|---|
| (Z)-Tamoxifen | Estrogen Receptors (ERs) | Binds with a 100-fold greater affinity than (E)-Tamoxifen. | plos.org |
| (E)-Tamoxifen | Estrogen Receptors (ERs) | Exhibits significantly lower binding affinity compared to the Z-isomer. | plos.org |
| 4-hydroxytamoxifen (4-OHT) | Estrogen Receptors (ERs) | Metabolite with a binding affinity similar to estradiol (B170435) and about 100-fold higher than the parent drug, Tamoxifen. | frontiersin.org |
| Endoxifen | ERα and ERβ | Major active metabolite; targets ERα for degradation and stabilizes ERβ. | mdpi.com |
A primary mechanism of Tamoxifen's action is its function as a competitive inhibitor of the natural estrogen, 17β-estradiol. duke.edunih.govproteopedia.org Tamoxifen and its active metabolites compete with estradiol for the same binding site within the ligand-binding domain of the estrogen receptor. mdpi.comwikipedia.org By occupying this site, Tamoxifen prevents estrogen from binding to and activating the receptor, thereby blocking estrogen-dependent gene transcription and the resulting cellular proliferation. mdpi.com
This competitive binding induces a distinct conformational change in the estrogen receptor. proteopedia.org While the binding of estradiol creates a receptor conformation that promotes the binding of co-activator proteins, the binding of Tamoxifen creates a different shape that hinders co-activator binding and instead facilitates the recruitment of co-repressor proteins. proteopedia.orgkenyon.edu
Genomic Actions and Transcriptional Regulation
The binding of Tamoxifen to the estrogen receptor initiates a cascade of events known as the genomic pathway, which directly involves the regulation of gene transcription. After binding its ligand, the Tamoxifen-ER complex undergoes a conformational shift, dimerizes, and translocates into the cell nucleus. mdpi.com Once in the nucleus, the complex binds to specific DNA sequences called Estrogen Response Elements (EREs) located in the promoter regions of estrogen-target genes. mdpi.comkenyon.edunih.gov However, due to the unique conformation induced by Tamoxifen, this binding does not lead to robust gene activation.
The antagonist activity of the Tamoxifen-ER complex is largely mediated by its ability to recruit transcriptional co-repressor proteins. oup.com The conformational change induced by Tamoxifen, particularly in the Activation Function 2 (AF-2) domain of the receptor, blocks the binding site for co-activators and instead creates a surface that is recognized by co-repressors. mdpi.comnih.gov
Key co-repressors recruited by the Tamoxifen-bound ER include the Nuclear Receptor Co-repressor (NCoR) and the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.govsochob.cloup.com Several studies have demonstrated that in the presence of Tamoxifen, ERα strongly interacts with NCoR and SMRT. nih.govbioscientifica.com These corepressors are part of larger protein complexes that often include Histone Deacetylases (HDACs). bioscientifica.com The recruitment of these complexes to the promoter region of target genes leads to the deacetylation of histones, resulting in a more compact chromatin structure that is transcriptionally repressive. This prevents the transcriptional machinery from accessing the DNA and initiating gene expression. bioscientifica.com The ratio of co-activators to co-repressors within a cell is a critical determinant of whether Tamoxifen will act as an agonist or an antagonist. nih.gov
| Protein/Complex | Role in Tamoxifen Action | Mechanism | Reference |
|---|---|---|---|
| ERα / ERβ | Directly bind Tamoxifen | Act as ligand-activated transcription factors that, when bound to Tamoxifen, mediate its genomic effects. | mdpi.com |
| NCoR (Nuclear Receptor Co-repressor) | Transcriptional Co-repressor | Recruited to the Tamoxifen-ER complex, leading to transcriptional repression. | oup.comnih.govsochob.cl |
| SMRT (Silencing Mediator) | Transcriptional Co-repressor | Recruited to the Tamoxifen-ER complex, contributing to the silencing of target genes. | nih.govsochob.cloup.com |
| HDACs (Histone Deacetylases) | Enzymatic component of co-repressor complexes | Remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. | bioscientifica.com |
The culmination of Tamoxifen's genomic mechanism is the attenuation of gene transcription at Estrogen Response Elements. mdpi.comnih.gov By competitively inhibiting estradiol binding and recruiting co-repressor complexes like NCoR and SMRT to EREs, the Tamoxifen-ER complex actively suppresses the expression of genes that are critical for cell proliferation and tumor growth. mdpi.comsochob.cl
The binding of the Tamoxifen-ER complex to an ERE results in an inactive Activation Function 2 (AF-2) domain, which is the ligand-dependent activation domain. mdpi.com This inactivation prevents the recruitment of co-activators necessary for transcription initiation. proteopedia.orgkenyon.edu Consequently, the transcription of estrogen-responsive genes is diminished, leading to a halt in the estrogen-driven proliferative signals in ER-positive breast cancer cells. mdpi.comoncotarget.com This blockade of ERE-mediated transcription is the central pillar of Tamoxifen's therapeutic effect in this context. kenyon.edu
Context-Dependent Agonist Activity (AF-1 Domain)
This compound's interaction with the estrogen receptor (ER) is characterized by its ability to act as a partial agonist in a context-dependent manner. This activity is primarily mediated through the N-terminal Activation Function 1 (AF-1) domain of the ER. bioscientifica.commdpi.com While tamoxifen binding to the ER's ligand-binding domain (LBD) obstructs the function of the C-terminal Activation Function 2 (AF-2) domain, preventing the recruitment of co-activators, the AF-1 domain remains active. bioscientifica.commdpi.com The activity of the AF-1 domain is regulated by phosphorylation and is independent of the bound ligand. bioscientifica.com
The agonist activity of the tamoxifen-ER complex is highly dependent on the cellular and promoter context. bioscientifica.com In certain cellular environments and at specific gene promoters where the AF-1 domain can independently drive transcription, tamoxifen can exhibit agonist effects. bioscientifica.com This is particularly relevant in tissues like the endometrium. The recruitment of co-regulatory proteins, such as AIB1, can further enhance the agonist activity of tamoxifen. bioscientifica.com Overexpression of co-activators like SRC-1 has also been shown to augment the agonist effects of 4-hydroxytamoxifen, an active metabolite of tamoxifen. bioscientifica.com This context-dependent agonism, driven by the AF-1 domain, is a critical aspect of tamoxifen's pharmacological profile.
| Feature | Description |
| Primary Mediator | Estrogen Receptor (ER) Activation Function 1 (AF-1) Domain |
| Mechanism | Tamoxifen binding blocks AF-2 function, but the AF-1 domain remains active and can independently initiate gene transcription. bioscientifica.commdpi.com |
| Regulator of AF-1 Activity | Phosphorylation. bioscientifica.com |
| Context Dependency | Agonist activity is dependent on cell type and specific gene promoters. bioscientifica.com |
| Co-regulator Influence | Co-activators like AIB1 and SRC-1 can enhance tamoxifen's agonist effects. bioscientifica.com |
Non-Genomic Actions and Rapid Signaling Pathways
Beyond its well-documented genomic actions, this compound also initiates rapid signaling events that are independent of gene transcription. bioscientifica.com These non-genomic actions are mediated by a subpopulation of estrogen receptors located at the cell membrane and within the cytoplasm. bioscientifica.comuthsc.edu This signaling occurs within seconds to minutes of ligand binding and involves the activation of various kinase cascades and second messenger systems. uthsc.edu The genomic and non-genomic pathways are not entirely independent; rapid signaling can subsequently influence gene expression, creating a synergistic effect. bioscientifica.comuthsc.edu
Membrane-Associated Estrogen Receptors (mERs) and G Protein-Coupled Estrogen Receptor (GPER)
A fraction of estrogen receptors, known as membrane-associated estrogen receptors (mERs), are localized to the plasma membrane, often within specialized domains like caveolae. bioscientifica.comuthsc.edu These mERs, which include membrane-associated ERα (mERα) and ERβ (mERβ), can be activated by tamoxifen. mdpi.commdpi.com
In addition to the classical ERs, the G protein-coupled estrogen receptor (GPER), also known as GPR30, plays a significant role in mediating the non-genomic effects of tamoxifen. nih.govresearchgate.netguidetopharmacology.org Tamoxifen and its active metabolite, 4-hydroxytamoxifen, can bind to GPER with high affinity and act as agonists. nih.govfrontiersin.org Activation of GPER by tamoxifen can trigger a variety of rapid cellular responses, including the mobilization of intracellular calcium, production of cAMP, and transactivation of the epidermal growth factor receptor (EGFR). mdpi.commdpi.comfrontiersin.org This activation initiates downstream signaling cascades. frontiersin.org
| Receptor Type | Location | Tamoxifen Action | Downstream Effects |
| mERs (mERα, mERβ) | Plasma membrane (e.g., caveolae) bioscientifica.comuthsc.edu | Agonist mdpi.com | Activation of cytoplasmic signaling pathways. mdpi.com |
| GPER (GPR30) | Plasma membrane, Endoplasmic Reticulum, Golgi apparatus mdpi.comresearchgate.net | Agonist nih.govguidetopharmacology.orgfrontiersin.org | Calcium mobilization, cAMP production, EGFR transactivation. mdpi.commdpi.comfrontiersin.org |
Crosstalk with Receptor Tyrosine Kinase (RTK) Pathways
A crucial aspect of tamoxifen's non-genomic action is its extensive crosstalk with receptor tyrosine kinase (RTK) signaling pathways. mdpi.com This interaction is bidirectional; tamoxifen can activate RTK pathways, and in turn, activated RTKs can modulate ER function. mdpi.com This crosstalk is a key mechanism in both the therapeutic action of tamoxifen and the development of resistance. Overexpression and activation of RTKs like EGFR and HER2 can lead to cell proliferation and survival by activating downstream pathways such as MAPK and PI3K/AKT, contributing to endocrine resistance. mdpi.com
Tamoxifen's non-genomic effects are intricately linked with the signaling of the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR). mdpi.com Membrane-associated ERs can activate HER2 and EGFR signaling. mdpi.com Conversely, activated HER2 and EGFR can phosphorylate ERα within its AF-1 domain, leading to ligand-independent activation of the receptor and increased cell proliferation. mdpi.com In tumors where HER2 is overexpressed, tamoxifen can paradoxically act as an agonist, promoting cell growth. mdpi.com The crosstalk between GPER and EGFR is also significant; GPER activation by tamoxifen can enhance EGFR activity, leading to an ERK1/2-mediated transcriptional response and increased cellular growth. mdpi.com
The phosphatidylinositol 3-kinase (PI3K)-PTEN/AKT/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer and is a key player in tamoxifen's mechanism of action and resistance. frontiersin.orgspandidos-publications.comnih.gov Non-genomic signaling by tamoxifen, often initiated through GPER or mERs, can lead to the activation of the PI3K/AKT pathway. mdpi.comnih.gov Activated AKT, a serine/threonine kinase, phosphorylates a multitude of downstream targets, including mTOR, which promotes cell proliferation and survival. spandidos-publications.comnih.gov The tumor suppressor PTEN negatively regulates this pathway, and its loss can lead to hyperactivation of PI3K/AKT/mTOR signaling. nih.govfrontiersin.org Activation of this pathway is a well-established mechanism of tamoxifen resistance. frontiersin.orgspandidos-publications.com
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade is another critical pathway influenced by tamoxifen's non-genomic actions. mdpi.comoup.com Tamoxifen can induce the activation of the MAPK/ERK pathway. spandidos-publications.com This activation can be mediated through both mERs and GPER. mdpi.comfrontiersin.org For instance, GPER activation by tamoxifen can lead to an ERK1/2-mediated transcriptional response. mdpi.com The MAPK/ERK pathway has been implicated in tamoxifen-induced cell cycle arrest. oup.com However, sustained activation of this pathway can also contribute to tamoxifen resistance by phosphorylating and activating the ER in a ligand-independent manner. spandidos-publications.com
| Pathway | Key Proteins | Role in Tamoxifen Action |
| HER2/EGFR Signaling | HER2, EGFR, ERα | Bidirectional crosstalk; tamoxifen can activate these pathways, and they can phosphorylate and activate ERα. mdpi.com |
| PI3K-PTEN/AKT/mTOR | PI3K, PTEN, AKT, mTOR | Activation by tamoxifen's non-genomic signaling promotes cell survival; hyperactivation is linked to resistance. mdpi.comspandidos-publications.comnih.gov |
| MAPK/ERK Cascade | MAPK, ERK | Activated by tamoxifen, involved in cell cycle regulation and can contribute to resistance through ER phosphorylation. mdpi.comoup.comspandidos-publications.com |
Focal Adhesion Kinase (FAK) Activation
This compound has been shown to modulate the activity of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, migration, and survival. The activation of FAK by tamoxifen is a complex process that can be influenced by the estrogen receptor (ER) status of the cells and involves multiple signaling pathways.
In endometrial cancer cells, tamoxifen exposure induces the phosphorylation of FAK. spandidos-publications.com This activation can be mediated through different pathways depending on the ERα status of the cells. In ERα-positive Ishikawa cells, the migration-promoting effects of tamoxifen are dependent on ERα signaling. spandidos-publications.com Conversely, in ERα-negative RL95-2 endometrial cancer cells, tamoxifen-induced migration is mediated through the G protein-coupled receptor 30 (GPR30) and the ERK/FAK pathway. spandidos-publications.complos.org Studies have demonstrated that both 17β-estradiol (E2) and tamoxifen can induce cell migration via GPR30 and the subsequent phosphorylation of FAK at tyrosine 397 (Y397). plos.orgnih.gov This GPR30-mediated activation of FAK can be abolished by FAK inhibitors or by silencing GPR30 expression. plos.orgnih.gov The signaling cascade linking GPR30 to FAK activation has been shown to involve the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the PI3K/ERK pathway. plos.orgnih.gov
In the context of breast cancer, particularly in tamoxifen-resistant cells, the adhesion-associated molecule p130Cas/BCAR1, which forms a signaling complex with FAK and Src kinase, is implicated. nih.gov Tamoxifen treatment enhances the phosphorylation of p130Cas/BCAR1 in ER-positive MCF-7 breast cancer cells. nih.gov This effect is consistent with tamoxifen's role as an ER antagonist, as it is replicated by the pure antiestrogen (B12405530) ICI 182,780 and is not observed in ER-negative cells. nih.gov Prolonged exposure to tamoxifen leads to sustained phosphorylation of p130Cas/BCAR1, Src, and FAK. nih.gov This sustained activation of the adhesion-dependent signaling pathway may contribute to cell survival, as inhibition of Src kinase reduces tamoxifen-promoted p130Cas/BCAR1 phosphorylation and decreases cell viability. nih.gov Furthermore, this pathway involves the Src-dependent phosphorylation of the survival molecule Akt. nih.gov In tamoxifen-resistant MCF-7R cells, tamoxifen induces the activation of FAK, Src, and AKT through a β1-integrin-dependent mechanism. researchgate.net
The table below summarizes key findings on the pathways involved in FAK activation by tamoxifen.
| Cell Line | Estrogen Receptor Status | Key Pathway Components | Outcome |
| Ishikawa | ERα Positive | ERα | Promotes Migration spandidos-publications.com |
| RL95-2 | ERα Negative | GPR30, EGFR, PI3K, ERK | Promotes Migration spandidos-publications.complos.orgnih.gov |
| MCF-7 | ERα Positive | p130Cas/BCAR1, Src, Akt | Enhanced Cell Survival nih.gov |
| MCF-7R | ERα Positive (Resistant) | β1-integrin, Src, Akt | Activation of FAK, Src, Akt researchgate.net |
Mitochondrial Interactions and Redox Physiology
This compound exerts significant effects on mitochondrial function and cellular redox balance, often independent of its estrogen receptor-modulating activity. These interactions can lead to oxidative stress and the initiation of apoptotic pathways.
A primary mechanism of tamoxifen's mitochondrial toxicity involves the generation of reactive oxygen species (ROS). spandidos-publications.comresearchgate.net Tamoxifen can induce an increase in ROS levels in a dose-dependent manner. spandidos-publications.com For instance, in MCF-7 cells, treatment with 1, 2, and 4 µM tamoxifen for 24 hours resulted in ROS levels that were 1.3, 2.4, and 3.1 times higher than the control group, respectively. spandidos-publications.com This increase in ROS is linked to the induction of apoptosis and inhibition of invasion. spandidos-publications.com
Tamoxifen has been shown to directly interact with components of the mitochondrial electron transport chain. Specifically, it affects complex I, with studies identifying the flavin mononucleotide site as a target. nih.gov This interaction can impair mitochondrial respiration. nih.govresearchgate.net Furthermore, tamoxifen stimulates the activity of mitochondrial nitric oxide synthase (mtNOS) by increasing the intramitochondrial concentration of ionized calcium (Ca2+). researchgate.netmdpi.com The resulting increase in nitric oxide (NO) can inhibit cytochrome oxidase (complex IV) activity, further hampering respiration. researchgate.net
The disruption of mitochondrial function by tamoxifen leads to several downstream consequences. It can cause a decrease in the mitochondrial membrane potential and a reduction in ATP production. spandidos-publications.com This is accompanied by the release of cytochrome c from the mitochondria into the cytosol, a key step in initiating the intrinsic apoptotic pathway. spandidos-publications.comresearchgate.net Tamoxifen also promotes mitochondrial lipid peroxidation. researchgate.netresearchgate.net
The impact of tamoxifen on redox physiology is also evident in its effects on cellular antioxidant systems. Prolonged tamoxifen treatment can lead to a reduced antioxidant capacity, characterized by a significant decrease in glutathione (B108866) levels. oup.com This depletion of antioxidants can render cells more susceptible to oxidative stress. oup.com
Research has also highlighted that the cytotoxic action of tamoxifen can be influenced by the metabolic state of the cancer cells. Its toxicity is reportedly greater in cells with higher respiration (Pasteur effect) compared to more glycolytic cells (Warburg effect). ous-research.no This is attributed to the production of tamoxifen quinoid species and their semiquinones at the quinone-reducing center of mitochondrial complex III, leading to lipid peroxidation and mitochondrial DNA damage. ous-research.no
The table below details the effects of tamoxifen on mitochondrial parameters.
| Mitochondrial Parameter | Effect of Tamoxifen | Key Mediators/Pathways |
| Reactive Oxygen Species (ROS) | Increased spandidos-publications.comresearchgate.net | Mitochondrial Electron Transport Chain |
| Mitochondrial Respiration | Decreased nih.govresearchgate.net | Inhibition of Complex I and Complex IV nih.govresearchgate.net |
| Mitochondrial Nitric Oxide Synthase (mtNOS) | Stimulated researchgate.netmdpi.com | Increased intramitochondrial Ca2+ researchgate.netmdpi.com |
| Mitochondrial Membrane Potential | Decreased spandidos-publications.com | Disruption of Electron Transport Chain |
| ATP Production | Decreased spandidos-publications.com | Impaired Oxidative Phosphorylation |
| Cytochrome c | Released into cytosol spandidos-publications.comresearchgate.net | Mitochondrial Outer Membrane Permeabilization |
| Lipid Peroxidation | Increased researchgate.netresearchgate.net | ROS, Tamoxifen Quinoid Species researchgate.netresearchgate.netous-research.no |
| Glutathione Levels | Depleted (prolonged treatment) oup.com | Reduced Antioxidant Capacity |
Cellular Processes Modulation
Cell Cycle Progression Regulation
This compound significantly influences the progression of the cell cycle, primarily by inducing cell cycle arrest. This cytostatic effect is a key component of its antitumor activity. The regulation of the cell cycle by tamoxifen involves its interaction with various cell cycle proteins.
In many breast cancer cell lines, tamoxifen treatment leads to an arrest in the G0/G1 and G2/M phases of the cell cycle. spandidos-publications.com This is often accompanied by a corresponding decrease in the proportion of cells in the S phase. spandidos-publications.comnih.gov For instance, in MCF-7 cells, tamoxifen treatment has been shown to block cells in the G1 phase, inhibiting tumor proliferation. frontiersin.org Flow cytometry analysis has confirmed that tamoxifen can block the S-phase of MCF-7 cells. aging-us.com
The molecular mechanisms underlying this cell cycle arrest involve the modulation of key regulatory proteins. Tamoxifen can alter the expression of cyclins and cyclin-dependent kinases (CDKs), which are critical for the transitions between cell cycle phases. One of the key targets is Cyclin D1, which is essential for the G1 to S phase transition. frontiersin.orgaacrjournals.org While tamoxifen can induce the expression of many cell cycle-associated genes that are also induced by estrogen, it notably fails to induce cyclin D1 expression in sensitive cells. aacrjournals.org In fact, tamoxifen can reduce the expression of cyclin D1. frontiersin.org However, in the context of tamoxifen resistance, cyclin D1 expression is often elevated, and its expression becomes necessary for the proliferation of tamoxifen-resistant cells. frontiersin.orgnih.gov
In addition to its effects on cyclins, tamoxifen can also influence the expression of other cell cycle-related genes. It has been reported to induce transcription factors and genes involved in cell cycle progression such as fos, myc, myb, cdc25a, and cyclins E and A2, even while it antagonizes cell cycle transit at a cellular level. aacrjournals.org Furthermore, tamoxifen can promote the expression of p53 and p21, which are known to activate G0/G1-phase cell cycle arrest. researchgate.net
The table below summarizes the effects of tamoxifen on cell cycle progression and key regulatory molecules.
| Cell Line / Model | Effect on Cell Cycle | Key Molecular Changes |
| MCF-7 (ER+) | G0/G1 and G2/M phase arrest spandidos-publications.com | Increased number of cells in G0/G1 and G2/M, decreased in S phase spandidos-publications.com |
| MCF-7 (ER+) | G1 phase blockade frontiersin.org | Reduction in Cyclin D1 expression frontiersin.org |
| MCF-7 (ER+) | S-phase blockade aging-us.com | Increased γ-H2AX (DNA damage marker) aging-us.com |
| Tamoxifen-Resistant Breast Cancer Cells | Promotes cell cycle progression nih.gov | Cyclin D1 expression is necessary for proliferation nih.gov |
| General Breast Cancer Cells | Induction of cell cycle-associated genes aacrjournals.org | Increased expression of fos, myc, myb, cyclins E and A2 aacrjournals.org |
| General Cancer Cells | G0-G1 phase arrest researchgate.net | Promotes expression of p53 and p21 researchgate.net |
Apoptosis Induction
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic activity is a critical aspect of its therapeutic efficacy and can be mediated through both estrogen receptor (ER)-dependent and ER-independent pathways. spandidos-publications.comcambridge.org
The induction of apoptosis by tamoxifen involves the activation of multiple signaling cascades. One of the key mechanisms is the intrinsic, or mitochondrial, pathway of apoptosis. spandidos-publications.com Tamoxifen's interaction with mitochondria leads to the release of cytochrome c into the cytoplasm. spandidos-publications.com This event triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis. spandidos-publications.com Specifically, tamoxifen has been shown to promote the expression and activation of caspases-6, -7, and -9. researchgate.net The activation of caspase-9 is a hallmark of the intrinsic pathway.
Tamoxifen also modulates the expression of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway. It can affect the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). spandidos-publications.comresearchgate.net For example, a tamoxifen-xanthene hybrid has been shown to induce mitochondria-mediated apoptosis by increasing the Bax/Bcl-2 ratio. researchgate.net
In addition to the intrinsic pathway, the extrinsic, or death receptor-mediated, pathway can also be involved. Co-treatment of breast cancer cells with tamoxifen and TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) synergistically induces apoptosis. cambridge.org This combined treatment enhances the expression of the death receptor adaptor protein FADD and the active subunits of caspase-8, a key initiator caspase in the extrinsic pathway. cambridge.org
Stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, also play a role in tamoxifen-induced apoptosis. cambridge.orgresearchgate.net The activation of JNK can contribute to the pro-apoptotic response. cambridge.org Furthermore, tamoxifen's ability to induce oxidative stress is another mechanism that can lead to apoptosis. researchgate.net
The table below outlines the key pathways and molecular players involved in tamoxifen-induced apoptosis.
| Apoptotic Pathway | Key Molecular Events |
| Intrinsic (Mitochondrial) Pathway | Release of cytochrome c spandidos-publications.com, Activation of caspase-9 researchgate.net, Increased Bax/Bcl-2 ratio spandidos-publications.comresearchgate.net |
| Extrinsic (Death Receptor) Pathway | Increased expression of FADD and active caspase-8 (in combination with TRAIL) cambridge.org |
| Caspase Activation | Activation of caspase-6, -7, and -9 researchgate.net |
| Stress-Activated Kinase Pathways | Activation of c-Jun N-terminal kinase (JNK) cambridge.orgresearchgate.net |
| Oxidative Stress | Induction of oxidative stress leading to apoptosis researchgate.net |
Modulation of Growth Factor Expression
This compound can modulate the expression of various growth factors, which in turn influences cellular processes such as proliferation, angiogenesis, and apoptosis. This modulation can be complex and context-dependent, varying with cell type and the duration of treatment.
One of the most well-documented effects of tamoxifen is its ability to induce the expression of Transforming Growth Factor-beta 1 (TGF-β1). nih.gov This induction has been observed in both ER-positive and ER-negative breast cancer cells, suggesting that this effect can be independent of the estrogen receptor status. nih.gov The induction of TGF-β1 protein and mRNA expression by tamoxifen, particularly after longer incubation periods (≥12 hours), correlates with G1/G0 cell cycle blockade and the induction of apoptosis. nih.gov The role of TGF-β1 in tamoxifen-induced apoptosis is supported by findings that an anti-TGF-β1 antibody can inhibit tamoxifen-induced DNA cleavage. nih.gov
Tamoxifen also affects the expression of Vascular Endothelial Growth Factor (VEGF), a potent promoter of angiogenesis. In human venous smooth muscle cells, tamoxifen has been shown to increase VEGF mRNA expression. physiology.org This suggests that tamoxifen could act as a positive modulator of angiogenesis and vascular permeability mediated by VEGF in certain tissues. physiology.org
Furthermore, tamoxifen's interaction with growth factor signaling pathways is a critical aspect of its mechanism of action and the development of resistance. In tamoxifen-resistant tumors, there is often an increase in the expression and activation of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) and HER2. aacrjournals.org While tamoxifen continues to suppress classic ER genomic function in these resistant tumors, the growth factor receptor signaling pathways become dominant drivers of tumor growth. aacrjournals.org
In some contexts, tamoxifen can also induce the expression of Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3). frontiersin.org In various breast cancer cell lines, including both ER-positive and triple-negative breast cancer (TNBC) cells, tamoxifen treatment increased IGFBP-3 expression. frontiersin.org This effect may be mediated through the G-protein-coupled estrogen receptor (GPER1), as both tamoxifen and the specific GPER1 agonist G-1 induce IGFBP-3 expression. frontiersin.org
Another growth factor modulated by tamoxifen is Connective Tissue Growth Factor (CTGF). High glucose levels can induce CTGF expression and reduce the sensitivity of breast cancer cells to tamoxifen. oncotarget.com This suggests that CTGF may act as a modulator of tamoxifen responsiveness. oncotarget.com
The table below summarizes the effects of tamoxifen on the expression of various growth factors.
| Growth Factor | Effect of Tamoxifen | Cell/Tissue Context | Associated Cellular Process |
| Transforming Growth Factor-beta 1 (TGF-β1) | Increased expression nih.gov | ER-positive and ER-negative breast cancer cells | Apoptosis, Cell cycle arrest nih.gov |
| Vascular Endothelial Growth Factor (VEGF) | Increased expression physiology.org | Human venous smooth muscle cells | Angiogenesis, Vascular permeability physiology.org |
| Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3) | Increased expression frontiersin.org | ER-positive and TNBC cells | Modulation of antiestrogen response frontiersin.org |
| Connective Tissue Growth Factor (CTGF) | Modulates responsiveness (expression influenced by glucose) oncotarget.com | Breast cancer cells | Cell sensitivity to tamoxifen oncotarget.com |
| Epidermal Growth Factor Receptor (EGFR) / HER2 | Increased expression in resistant tumors aacrjournals.org | Tamoxifen-resistant breast tumors | Drives resistant tumor growth aacrjournals.org |
Pharmacological Metabolism and Disposition of E/z Tamoxifen and Its Metabolites
Hepatic Biotransformation Pathways
The liver is the principal site of tamoxifen (B1202) metabolism, where it is converted into several primary and secondary metabolites through a series of enzymatic reactions. mdpi.comresearchgate.net These biotransformation pathways are crucial for the activation of tamoxifen to its more potent forms and for its eventual detoxification and excretion.
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of tamoxifen. nih.govmdpi.com Several CYP isoforms are involved in the oxidation of tamoxifen, leading to the formation of its key active metabolites. nih.gov
The primary metabolic route for tamoxifen is N-demethylation, a reaction that accounts for approximately 92% of its initial metabolism. nih.govpharmgkb.org This pathway is predominantly catalyzed by the CYP3A4 and CYP3A5 enzymes. nih.govresearchgate.net The product of this reaction is N-desmethyltamoxifen, which is the most abundant metabolite of tamoxifen found in the plasma. hematologyandoncology.net Although N-desmethyltamoxifen has weaker antiestrogenic effects compared to other metabolites, it serves as a crucial precursor for the formation of the highly potent metabolite, endoxifen (B1662132). pharmgkb.orghematologyandoncology.net
A smaller but critically important metabolic route is the 4-hydroxylation of tamoxifen, which contributes to about 7% of its metabolism. nih.govpharmgkb.org This reaction is mainly catalyzed by the CYP2D6 enzyme, with minor contributions from CYP2B6, CYP2C9, and CYP2C19. drugbank.comtandfonline.commdpi.com The product, 4-hydroxytamoxifen (B85900), is a highly potent antiestrogen (B12405530), exhibiting 30 to 100 times greater affinity for the estrogen receptor than tamoxifen itself. nih.govpharmgkb.org This metabolite is then further metabolized to endoxifen. pharmgkb.org
Table 1: Key CYP Enzymes in Tamoxifen Metabolism
| Enzyme | Primary Role | Metabolite Formed |
| CYP3A4/5 | N-demethylation | N-desmethyltamoxifen |
| CYP2D6 | 4-hydroxylation | 4-hydroxytamoxifen, Endoxifen |
| CYP2C9 | 4-hydroxylation | 4-hydroxytamoxifen |
| CYP2C19 | 4-hydroxylation | 4-hydroxytamoxifen |
| CYP1A1/2 | N-dealkylation | N-desmethyltamoxifen |
| CYP2B6 | Metabolism of tamoxifen | Various metabolites |
In addition to CYP-mediated metabolism, tamoxifen can undergo N-oxidation catalyzed by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, to form tamoxifen-N-oxide. pharmgkb.orgresearchgate.net This metabolite can then be reduced back to tamoxifen by several cytochrome P450 enzymes, including CYP1A1, CYP2A6, and CYP3A4, as well as by hemoglobin. nih.govpharmgkb.org This suggests the possibility of a metabolic cycle where tamoxifen-N-oxide could serve as a reservoir for the parent drug. pharmgkb.org FMO1 is more potent than FMO3 in catalyzing the N-oxidation of tamoxifen. researchgate.net
Cytochrome P450 (CYP) Mediated Metabolism
Phase II Metabolism: Conjugation Reactions
Following Phase I metabolism, tamoxifen and its hydroxylated metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. nih.govaacrjournals.org The primary conjugation pathways are glucuronidation and sulfation. pharmgkb.org
Glucuronidation is the more prominent Phase II pathway, with approximately 75% of a tamoxifen dose being excreted as glucuronide conjugates. nih.govpharmgkb.org Several UDP-glucuronosyltransferase (UGT) enzymes are involved, including UGT1A4, UGT1A8, UGT1A10, UGT2B7, and UGT2B15, which conjugate tamoxifen and its active metabolites, 4-hydroxytamoxifen and endoxifen. nih.govoup.com This conjugation effectively inactivates the antiestrogenic effects of the active metabolites. nih.gov
Sulfation, mainly carried out by the sulfotransferase enzyme SULT1A1, is another important Phase II reaction for inactivating tamoxifen metabolites. nih.govpharmgkb.org SULT1A1 catalyzes the sulfation of 4-hydroxytamoxifen and endoxifen. oup.com
Table 2: Enzymes and Metabolites in Phase II Metabolism of Tamoxifen
| Phase II Reaction | Enzymes | Metabolites Conjugated |
| Glucuronidation | UGT1A4, UGT1A8, UGT1A10, UGT2B7, UGT2B15 | Tamoxifen, 4-hydroxytamoxifen, Endoxifen |
| Sulfation | SULT1A1 | 4-hydroxytamoxifen, Endoxifen |
Sulfation (SULT1A1)
Sulfation is another important phase II metabolic pathway responsible for the inactivation of tamoxifen's active metabolites. pharmgkb.orgeur.nl This reaction is primarily catalyzed by the sulfotransferase enzyme SULT1A1, which is the most abundantly expressed SULT isoform in the human liver. plos.orgnih.gov
SULT1A1 facilitates the transfer of a sulfonyl group to the hydroxylated metabolites of tamoxifen, namely 4-hydroxytamoxifen and endoxifen. plos.orgnih.gov This conjugation process results in the formation of inactive sulfated metabolites, such as 4-hydroxy-tamoxifen sulfate (B86663) and endoxifen sulfate, which are more water-soluble and can be readily excreted from the body. nih.govd-nb.info
While other sulfotransferases exist, SULT1A1 is considered the major enzyme involved in the sulfation of both trans- and cis-isomers of 4-OH-TAM. nih.govomicsonline.org It is important to note that while SULT2A1 can catalyze the sulfation of α-hydroxytamoxifen, it does not show activity towards 4-OH-TAM. oup.comnih.gov The sulfation of 4-OH-TAM is generally considered an inactivation reaction in terms of estrogen receptor binding, although the direct interaction of the sulfated metabolite with the receptor has not been exhaustively defined. oup.com
Genetic variations in the SULT1A1 gene can lead to differences in enzyme activity, which may influence the rate of tamoxifen metabolism and, consequently, its efficacy. oup.compharmgkb.org For instance, the SULT1A12 allele is associated with lower enzyme activity compared to the wild-type SULT1A11 allele. oup.com
Table 2: Sulfotransferase Enzyme in the Metabolism of (E/Z)-Tamoxifen and its Metabolites
| Enzyme | Metabolite(s) | Action | Significance |
|---|---|---|---|
| SULT1A1 | 4-hydroxytamoxifen, endoxifen | Catalyzes the sulfation (conjugation with a sulfonyl group). plos.orgnih.gov | Primary enzyme for inactivating active metabolites, facilitating their excretion. omicsonline.orguokerbala.edu.iq |
Isomer Specific Biological Activities and Pharmacological Distinctions of E/z Tamoxifen
Differential Estrogen Receptor Affinity and Activity
The orientation of the aminoethoxy side chain in relation to the phenyl rings dictates the interaction with the estrogen receptor and the subsequent biological response.
The (Z)-isomer of tamoxifen (B1202), also known as trans-tamoxifen, is the pharmacologically active form, demonstrating a significantly higher binding affinity for the estrogen receptor compared to its (E)-isomer counterpart. plos.orgnih.govnih.gov In fact, studies have shown that (Z)-tamoxifen binds to estrogen receptors with an affinity that is approximately 100 times greater than that of (E)-tamoxifen. plos.orgnih.govnih.gov This pronounced difference in binding affinity is central to its primary mechanism of action as an ER antagonist. plos.orgnih.gov By competitively binding to the ER, (Z)-tamoxifen blocks the binding of estradiol (B170435), thereby inhibiting the transcription of estrogen-responsive genes and exerting its antiestrogenic effects, particularly in breast tissue. plos.orgmdpi.com
This disparity in receptor affinity and activity is not unique to tamoxifen. A similar relationship is observed with the isomers of clomiphene, another selective estrogen receptor modulator (SERM). Zuclomiphene, the (Z)-isomer of clomiphene, is considered more estrogenic, while enclomiphene, the (E)-isomer, is more antiestrogenic. wikipedia.org Enclomiphene acts as an ER antagonist in the pituitary gland, which leads to an increase in gonadotropin secretion. wikipedia.orgnih.gov
In contrast to the potent antiestrogenic activity of the (Z)-isomer, the (E)-isomer of tamoxifen (cis-tamoxifen) exhibits weak estrogenic (agonistic) activity. plos.orgnih.gov Its affinity for the estrogen receptor is substantially lower, rendering it less effective as a competitive inhibitor of estradiol. plos.orgnih.gov
An important aspect of tamoxifen's pharmacology is the potential for isomerization between the (E) and (Z) forms. While solid-state isomeric mixtures of tamoxifen are generally stable, isomerization can occur in solution. google.com This dynamic is also observed with its metabolites. For instance, the active metabolite 4-hydroxytamoxifen (B85900) is susceptible to isomerization, readily converting into a Z/E mixture in solution. frontiersin.org The (E)-isomer of 4-hydroxytamoxifen has only about 5% of the affinity for the ER compared to the (Z)-isomer. apexbt.com This potential for in vivo isomerization underscores the importance of the stability and isomeric purity of tamoxifen formulations.
Metabolite-Specific Isomeric Activities (4-OHT, Endoxifen)
Upon administration, tamoxifen is metabolized by cytochrome P450 enzymes into several active metabolites, most notably 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (endoxifen). plos.orgnih.gov These metabolites also exist as (E) and (Z) isomers, each with distinct biological activities. plos.orgoncotarget.com Both 4-OHT and endoxifen (B1662132) have a significantly higher binding affinity for the estrogen receptor—up to 100 times stronger—than the parent tamoxifen molecule. nih.gov
Both isomers of 4-hydroxy tamoxifen are biologically active, though the Z isomer demonstrates greater biological activity than the E isomer. google.com While solid mixtures are stable, isomerization between the Z and E forms happens in solution. google.com
Endoxifen, another critical metabolite of tamoxifen, also has (Z) and (E) isomers with differing activities. oncotarget.com The (Z)-isomers of endoxifen are more biologically active and possess greater anti-estrogenic effects than the (E)-isomers. oncotarget.com (Z)-endoxifen is considered to be a primary contributor to the clinical efficacy of tamoxifen. oncotarget.comnih.gov
Studies have shown that (Z)-endoxifen has a high binding affinity for both ERα and ERβ. nih.gov In one study, the relative binding affinity of trans-endoxifen for ER-alpha was 158, significantly higher than that of cis-endoxifen, which was 4.5. aacrjournals.org The (E)-isomers of endoxifen, similar to those of 4-OHT, are less potent. acs.org The potent antiproliferative activity of (Z)-endoxifen has been demonstrated in various breast cancer cell lines. medchemexpress.com
Table 1: Relative Binding Affinity of Tamoxifen Isomers and Metabolites for Estrogen Receptor Alpha (ERα)
| Compound | Isomer | Relative Binding Affinity (RBA) (%) |
| Estradiol | - | 100 |
| (Z)-Tamoxifen | Z (trans) | High |
| (E)-Tamoxifen | E (cis) | Low (approx. 1/100th of Z-isomer) |
| (Z)-4-Hydroxytamoxifen | Z (trans) | 195 aacrjournals.org |
| (E)-4-Hydroxytamoxifen | E (cis) | 2.9 aacrjournals.org |
| (Z)-Endoxifen | Z (trans) | 158 aacrjournals.org |
| (E)-Endoxifen | E (cis) | 4.5 aacrjournals.org |
| Relative to Estradiol (RBA = 100). Data compiled from multiple sources indicating relative potencies and specific RBA values where available. |
ER-Independent Isomer-Specific Actions
While the primary mechanism of action for tamoxifen and its metabolites is through the estrogen receptor, there is growing evidence of ER-independent effects that are also isomer-specific. plos.orgnih.govresearchgate.net Research has indicated that these compounds can interact with other cellular targets, leading to a broader range of biological activities. plos.orgnih.govresearchgate.net
One notable ER-independent action involves the cannabinoid receptors (CBRs). plos.orgnih.govresearchgate.net Studies have demonstrated that tamoxifen isomers and metabolites can bind to both CB1 and CB2 receptors in an isomer-specific manner. plos.orgresearchgate.net For instance, (Z)-4OHT shows a higher affinity for both CB1 and CB2 receptors compared to its (E)-isomer. plos.org Furthermore, all tested isomers of tamoxifen, 4OHT, and endoxifen have been shown to act as full inverse agonists at both CB1 and CB2 receptors. plos.orgnih.gov
Cannabinoid Receptor (CB1R, CB2R) Modulation by Isomers
Recent scientific investigations have revealed that beyond their well-established effects on estrogen receptors (ER), the stereoisomers of tamoxifen, (E)-Tamoxifen and (Z)-Tamoxifen, also interact with cannabinoid receptors CB1 (CB1R) and CB2 (CB2R). researchgate.netplos.org This modulation is independent of their action on ERs and is specific to each isomer, highlighting a distinct pharmacological profile for each compound at these cannabinoid receptor subtypes. nih.govnih.gov
Research has demonstrated that both (E)- and (Z)-Tamoxifen bind to CB1 and CB2 receptors with moderate affinity, generally in the low micromolar to mid-nanomolar range. plos.orgnih.gov Competition binding studies, which measure the ability of a compound to displace a known radiolabeled ligand from the receptor, have been employed to determine the binding affinities (Ki values) of these isomers. plos.org These studies indicate that both the (Z) and (E) isomers of tamoxifen tend to exhibit a slightly higher affinity for the CB2 receptor compared to the CB1 receptor. researchgate.netplos.orgnih.gov
Functionally, both (E)-Tamoxifen and (Z)-Tamoxifen have been characterized as full inverse agonists at both CB1 and CB2 receptors. researchgate.netnih.govnih.gov An inverse agonist is a type of drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. In the context of cannabinoid receptors, which exhibit a degree of constitutive activity (basal signaling in the absence of a ligand), an inverse agonist would reduce this basal activity. nih.govfrontiersin.org This was confirmed in functional assays measuring G-protein activation and the regulation of the downstream effector enzyme, adenylyl cyclase. researchgate.netnih.gov The inverse agonist activity of tamoxifen isomers at cannabinoid receptors may contribute to their cytotoxic effects observed in ER-negative cancer cells. nih.govlongdom.org
Interestingly, some studies have noted that (Z)-Tamoxifen appears to be more efficacious as an inverse agonist at CB2 receptors than the well-known CB2 inverse agonist AM630. nih.govnih.gov Furthermore, both (Z)-Tamoxifen and its metabolite Z-endoxifen have shown characteristics of insurmountable antagonism at CB1 and CB2 receptors, respectively, suggesting a complex binding interaction. nih.govnih.gov These findings underscore that the SERM scaffold of tamoxifen could be a template for developing novel drugs targeting cannabinoid receptors. researchgate.netnih.gov
Research Findings on (E/Z)-Tamoxifen at Cannabinoid Receptors
The following table summarizes the binding affinities of (E)-Tamoxifen and (Z)-Tamoxifen for human CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki) [μM] |
| (E)-Tamoxifen | CB1R | 2.03 |
| CB2R | 1.15 | |
| (Z)-Tamoxifen | CB1R | 2.50 |
| CB2R | 1.83 |
Data sourced from competition binding studies using CHO-hCB1 and CHO-hCB2 cell membranes. plos.org
Mechanisms of Acquired and De Novo Resistance to E/z Tamoxifen
Estrogen Receptor Signaling Alterations
Alterations in the estrogen receptor signaling pathway are a primary driver of tamoxifen (B1202) resistance. These changes can range from the complete loss of the receptor to subtle modifications in its function and regulation.
ERα36 Truncated Isoform Involvement
A key player in tamoxifen resistance is a truncated isoform of ERα known as ERα36. nih.govpnas.org This 36 kDa variant lacks the transcriptional activation domains of the full-length ERα66 but retains other functional domains. researchgate.net ERα36 is primarily located on the cell membrane and in the cytoplasm, where it mediates non-genomic signaling. nih.govresearchgate.net
Several studies have demonstrated a strong correlation between high ERα36 expression and tamoxifen resistance. pnas.orgdovepress.com Tamoxifen-resistant breast cancer cells often exhibit increased levels of ERα36 and significantly lower or undetectable levels of the full-length ERα. dovepress.com Furthermore, tamoxifen itself can paradoxically activate ERα36, leading to the activation of downstream signaling pathways like MAPK and AKT, which promotes cell proliferation and contributes to resistance. nih.gov Knocking down ERα36 in tamoxifen-resistant cells has been shown to restore sensitivity to the drug, often by downregulating the expression of growth factor receptors like EGFR. researchgate.netdovepress.com
| Research Finding on ERα36 and Tamoxifen Resistance | Reference |
| High ERα36 expression is linked to poor prognosis and tamoxifen resistance in ERα-positive breast cancer patients. | dovepress.com |
| Tamoxifen can induce ERα36 expression in sensitive breast cancer cells, leading to acquired resistance. | dovepress.com |
| Knockdown of ERα36 in resistant cells restores tamoxifen sensitivity by blocking the EGFR/ERK signaling pathway. | dovepress.com |
| Tamoxifen-resistant MCF-7 cells show increased ERα36 expression and undetectable ERα expression. | dovepress.com |
Changes in ER Co-regulatory Protein Expression and Function
The transcriptional activity of ERα is modulated by a balance of co-activator and co-repressor proteins. Alterations in the expression and function of these co-regulatory proteins can significantly impact tamoxifen's efficacy. spandidos-publications.combioscientifica.com In a resistant state, the tamoxifen-ERα complex may preferentially recruit co-activators instead of co-repressors, leading to an agonistic (growth-promoting) effect. nih.govspandidos-publications.com
Several co-activators, such as AIB1 (also known as SRC-3), have been implicated in tamoxifen resistance. bioscientifica.combioscientifica.com High levels of AIB1 have been associated with a poorer outcome in patients treated with tamoxifen, particularly when co-expressed with high levels of HER2. nih.govbioscientifica.com The thinking is that growth factor signaling pathways can phosphorylate and activate both ER and co-activators like AIB1, enhancing the agonist activity of tamoxifen. bioscientifica.com Conversely, a reduction in the levels of co-repressor proteins, such as NCoR, can also contribute to tamoxifen resistance by diminishing the antagonist effects of the drug. spandidos-publications.comoup.com
| Co-regulatory Protein | Role in Tamoxifen Resistance | Supporting Evidence |
| AIB1 (SRC-3) | Overexpression enhances the agonist activity of tamoxifen, promoting resistance. | High levels are associated with shorter disease-free survival in patients on adjuvant tamoxifen, especially with high HER2 levels. spandidos-publications.combioscientifica.com |
| SRC-1 | May enhance the agonistic activity of tamoxifen. | Some in vitro studies show it enhances tamoxifen's agonist activity, but clinical data has been inconsistent. spandidos-publications.com |
| NCoR1 | Reduced levels or function can lead to tamoxifen resistance. | Low levels of this co-repressor predict a poor response to tamoxifen. nih.govspandidos-publications.com |
Agonist Activity Predominance
(E/Z)-Tamoxifen is classified as a selective estrogen receptor modulator (SERM) because it can act as either an antagonist (blocking estrogen's effects) or an agonist (mimicking estrogen's effects) depending on the tissue and the cellular context. nih.govbioscientifica.com In breast tissue, its primary action is intended to be antagonistic. However, in the development of tamoxifen resistance, a switch can occur where the agonist properties of tamoxifen begin to dominate, leading to tumor growth stimulation. bioscientifica.comaacrjournals.org
This shift towards agonist activity is often driven by the crosstalk between ERα and growth factor receptor signaling pathways. aacrjournals.orgsemanticscholar.org For example, activated kinases from these pathways can phosphorylate ERα and its co-activators, altering the conformation of the tamoxifen-ERα complex to favor a transcriptional activation state. researchgate.net In this scenario, tamoxifen, instead of inhibiting gene expression, paradoxically promotes the transcription of genes that drive cell proliferation. aacrjournals.org Remarkably, even in a resistant state where tamoxifen stimulates tumor growth, it can still retain some of its antagonist effects on other ER-regulated genes. aacrjournals.org
Activation of Alternative Signal Transduction Pathways
When the ER signaling pathway is blocked by tamoxifen, cancer cells can adapt by activating alternative signaling pathways to ensure their survival and proliferation. This is a critical mechanism of both de novo and acquired resistance. mdpi.comspandidos-publications.comd-nb.info
Receptor Tyrosine Kinase (RTK) Pathway Upregulation
A prominent mechanism of tamoxifen resistance involves the upregulation and activation of receptor tyrosine kinase (RTK) signaling pathways. mdpi.comnih.govamegroups.org RTKs, such as the epidermal growth factor receptor (EGFR), HER2 (ErbB2), and insulin-like growth factor 1 receptor (IGF-1R), are key regulators of cell growth, survival, and differentiation. mdpi.comnih.govoaepublish.com
Overexpression and/or hyperactivation of these RTKs can lead to tamoxifen resistance through several mechanisms:
Ligand-Independent ERα Activation: Activated RTKs can trigger downstream kinase cascades, such as the MAPK/ERK and PI3K/AKT pathways. mdpi.comamegroups.org These kinases can then directly phosphorylate ERα, leading to its activation even in the absence of estrogen and the presence of tamoxifen. spandidos-publications.comamegroups.org
Bypassing ER Signaling: The activation of RTK pathways can provide a strong enough pro-survival and proliferative signal to make the cancer cells less dependent on the ER signaling pathway for growth. d-nb.info
Modulation of Co-regulators: RTK signaling can also phosphorylate and activate ER co-activators, further enhancing the agonist activity of tamoxifen. nih.govascopubs.org
Downregulation of ERα: In some cases, prolonged activation of growth factor signaling can lead to the downregulation of ERα expression, contributing to a more hormone-independent phenotype. nih.gov
The interplay between ER and RTK pathways is often bidirectional, creating a vicious cycle that promotes resistance. bioscientifica.comascopubs.org For example, tamoxifen itself has been shown to induce the expression of EGFR and HER2. aacrjournals.org
| Receptor Tyrosine Kinase (RTK) | Downstream Pathways Activated | Impact on Tamoxifen Resistance |
| EGFR | MAPK/ERK, PI3K/AKT | Promotes ligand-independent ERα activation and cell survival. nih.govspandidos-publications.com |
| HER2 (ErbB2) | MAPK/ERK, PI3K/AKT | Overexpression is strongly associated with tamoxifen resistance and can switch tamoxifen to an agonist. spandidos-publications.comascopubs.org |
| IGF-1R | PI3K/AKT, MAPK | Activation leads to hormone-independent growth and resistance to tamoxifen. spandidos-publications.commdpi.com |
| FGFR | PI3K/AKT, MAPK | Upregulation contributes to endocrine resistance. mdpi.comoaepublish.com |
| RET | MAPK/ERK, PI3K/AKT | Overexpression is associated with a lack of response to tamoxifen. oaepublish.com |
HER2 Overexpression and Crosstalk
Overexpression of Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2) is a well-established mechanism of both de novo and acquired tamoxifen resistance. bioscientifica.com Clinical data indicate that tamoxifen-resistant breast cancers often exhibit increased expression of HER2. waocp.com This overexpression leads to the activation of the Ras/MAPK signaling pathway. aacrjournals.org The resulting enhanced signaling can lead to the phosphorylation of ERα, causing ligand-independent activation and thereby diminishing the inhibitory effects of tamoxifen. aacrjournals.orgaacrjournals.org In fact, studies have shown that interrupting HER2 and MAPK signaling can enhance the inhibitory effect of tamoxifen on both ER-mediated transcription and cell proliferation in vitro and in vivo. aacrjournals.org
The interaction between ERα and HER2 signaling pathways is a critical factor in the development of tamoxifen resistance. mdpi.com Overexpression of HER2 in MCF-7 breast cancer cells, for instance, results in both activation of MAPK and resistance to antiestrogens. aacrjournals.org This suggests that HER2 hyperactivity can subvert the antiestrogen (B12405530) response through multiple potential mechanisms, including the downregulation of ER protein in some cases. aacrjournals.org
EGFR Signaling Enhancement
Enhanced Epidermal Growth Factor Receptor (EGFR) signaling is another significant contributor to tamoxifen resistance. aacrjournals.org Increased expression of EGFR and its ligands is observed in acquired tamoxifen-resistant cells. spandidos-publications.com This leads to the activation of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which can drive cell proliferation independently of ERα. aacrjournals.orgnih.gov
Research using an in vivo model of ER-positive breast cancer demonstrated that acquired resistance to tamoxifen is associated with elevated levels of EGFR and activation of its downstream kinase signaling. aacrjournals.org Interestingly, this occurs even while tamoxifen continues to suppress classic ER-mediated gene expression, suggesting that nongenomic ER-mediated activation of EGFR may be a primary mechanism of acquired resistance. aacrjournals.org Furthermore, the G-protein coupled estrogen receptor (GPER) can contribute to tamoxifen resistance by initiating crosstalk with the EGFR signaling pathway. mcijournal.com This involves the transactivation of EGFR, leading to the activation of the MAPK/ERK signaling cascade. mdpi.commcijournal.com
| Pathway Component | Role in Tamoxifen Resistance | Supporting Findings |
| EGFR | Overexpression and enhanced signaling drive ERα-independent proliferation. | Increased EGFR levels are found in tamoxifen-resistant tumors. aacrjournals.orgspandidos-publications.com |
| HER2 | Overexpression leads to MAPK activation and ligand-independent ERα phosphorylation. | Present in a significant number of tamoxifen-resistant cancers. waocp.comaacrjournals.org |
| GPER | Initiates crosstalk with the EGFR pathway, promoting resistance. | Mediates tamoxifen resistance through EGFR transactivation. mcijournal.com |
FGFR and IGF1R Pathway Contributions
The Fibroblast Growth Factor Receptor (FGFR) and Insulin-like Growth Factor 1 Receptor (IGF1R) pathways also play crucial roles in tamoxifen resistance.
FGFR Signaling: Aberrant FGFR signaling can promote tumor growth and contribute to endocrine therapy resistance. nih.gov Specifically, FGFR1 amplification and overexpression are associated with resistance to tamoxifen. nih.gov In ER+ breast cancer cells, activation of the FGFR1/3-STAT3 signaling pathway can lead to resistance. mdpi.com Furthermore, FGF7/FGFR2-driven signaling can counteract the effects of tamoxifen by inducing ERα phosphorylation, ubiquitination, and subsequent proteasomal degradation. nih.govresearchgate.net This process is mediated by the activation of the PI3K/AKT pathway targeting ER-Ser167. nih.gov An inverse correlation between the expression of FGFR2 and ER has been observed in tissue samples, supporting the in vitro data. mdpi.comnih.gov
IGF1R Signaling: The role of the IGF1R pathway in tamoxifen resistance is complex, with some conflicting reports. iiarjournals.org However, there is evidence that activation of this pathway can contribute to resistance. aacrjournals.orgbioscientifica.com Phosphorylated IGF-1R can activate both the PI3K and MAPK pathways. aacrjournals.org Some preclinical studies have associated IGF-1R overexpression with tamoxifen resistance. aacrjournals.org One proposed model suggests that ER outside the nucleus can associate with IGF-1R in the cell membrane, leading to the activation of EGFR and downstream signaling. aacrjournals.org However, other studies have shown that tamoxifen-resistant cells may lack IGF1R expression, making them unresponsive to IGF1R-targeted therapies. nih.gov In some cases of tamoxifen-resistant recurrent tumors, IGF1R expression was found to be significantly reduced. bioscientifica.com
| Receptor | Contribution to Tamoxifen Resistance | Downstream Effects |
| FGFR1/2/3 | Overexpression and activation promote resistance. nih.govmdpi.com | Induces ERα degradation via PI3K/AKT pathway. nih.govresearchgate.net |
| IGF1R | Activation can lead to resistance, but its role can be context-dependent. aacrjournals.orgaacrjournals.org | Activates PI3K and MAPK pathways. aacrjournals.org |
PI3K/AKT/mTOR Pathway Hyperactivation
Hyperactivation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central mechanism of both de novo and acquired resistance to tamoxifen. yuntsg.commdpi.com This pathway is crucial for cell growth, survival, and proliferation, and its dysregulation is implicated in tumorigenesis and endocrine resistance. yuntsg.comfrontiersin.org
Activation of the PI3K/AKT/mTOR pathway can occur through various mechanisms, including mutations in the PIK3CA gene, which are found in a significant percentage of ER+ breast cancers. yuntsg.comfrontiersin.org This hyperactivation allows cancer cells to survive and proliferate despite estrogen deprivation. yuntsg.com Preclinical studies have demonstrated that long-term estrogen deprivation leads to increased phosphorylation of mTOR and AKT, and inhibiting these molecules can induce apoptosis in hormone-independent cells. yuntsg.com
The PI3K/AKT/mTOR pathway can also be activated downstream of growth factor receptors like EGFR and IGF-1R, further contributing to tamoxifen resistance. aacrjournals.orgaacrjournals.org For instance, constitutive activation of Akt has been shown to confer resistance to tamoxifen by causing estrogen-independent activation of ER. nih.gov Therefore, the PI3K/AKT/mTOR pathway represents a key node in the network of resistance mechanisms, integrating signals from various upstream pathways to promote cell survival and proliferation in the presence of tamoxifen. nih.gov
NF-κB Signaling Pathway Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses, has emerged as a key player in tamoxifen resistance. psu.edubioscientifica.com Elevated NF-κB activity is observed in breast cancer cell lines under tamoxifen selection and in tumors from patients treated with tamoxifen. nih.govnih.gov This increased NF-κB signaling appears to be an early adaptive event that allows a subpopulation of tumor cells to tolerate and survive tamoxifen treatment. nih.gov
The survival of these tamoxifen-tolerant cells requires NF-κB activity, and this pathway is essential for tumor recurrence after tamoxifen withdrawal. nih.govnih.gov Mechanistically, NF-κB activation can lead to the upregulation of pro-survival genes like Bcl-2 and cyclin D1. spandidos-publications.com There is also evidence of crosstalk between NF-κB and ER signaling, where NF-κB can influence ER expression and activity. nih.gov For example, overexpression of Ribonucleotide Reductase M2 (RRM2) in breast cancer cells leads to increased NF-κB activation, which in turn contributes to the downregulation of ERα66 and the upregulation of the ERα36 variant, a phenotype associated with tamoxifen resistance. aacrjournals.org Furthermore, the protein TRIM47 has been shown to enhance NF-κB signaling, leading to tamoxifen resistance and increased cell proliferation. pnas.org
MAPK/ERK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade implicated in tamoxifen resistance. nih.govresearchgate.net Activation of the MAPK/ERK pathway can be triggered by various growth factor receptors, including EGFR, HER2, and FGFR. aacrjournals.orgaacrjournals.orgnih.gov
Once activated, MAPK/ERK can phosphorylate ERα, leading to its ligand-independent activation and subsequent transcription of target genes that promote cell proliferation. aacrjournals.orgresearchgate.net This phosphorylation of ERα by activated MAPK is a key mechanism of tamoxifen resistance. aacrjournals.org Studies have shown that inhibiting the MAPK pathway can restore tamoxifen sensitivity in resistant cells. aacrjournals.orgmdpi.com For example, the MAPK/ERK kinase inhibitor PD98059 can block tamoxifen-resistant growth. aacrjournals.org
Furthermore, the downregulation of MAPK pathway inhibitors, such as SPRED2, can lead to hyperactivation of ERK1/ERK2, enhanced ERα transcriptional activity, and consequently, tamoxifen resistance. mdpi.com This highlights the importance of the delicate balance of signaling within the MAPK/ERK pathway in determining the response to tamoxifen.
| Pathway | Key Molecules | Mechanism of Resistance |
| PI3K/AKT/mTOR | PIK3CA, AKT, mTOR | Hyperactivation promotes cell survival and proliferation independent of estrogen. yuntsg.comfrontiersin.org |
| NF-κB | p50, p65, IKK | Promotes survival of tamoxifen-tolerant cells and tumor recurrence. nih.govnih.gov |
| MAPK/ERK | MEK, ERK1/2 | Phosphorylates and activates ERα in a ligand-independent manner. aacrjournals.orgresearchgate.net |
Cellular Adaptive Responses
In addition to the activation of specific signaling pathways, cancer cells can develop resistance to tamoxifen through broader cellular adaptive responses. These responses allow cells to survive the stress induced by the drug and eventually resume proliferation.
One such critical adaptive response is the unfolded protein response (UPR). mdpi.com The UPR is a cellular stress response that is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. mdpi.com In the context of tamoxifen resistance, the UPR can promote cell survival. mdpi.comaacrjournals.org
Protective Autophagy
Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. While it can prevent neoplastic transformation in healthy cells, in established cancers, it can become a survival mechanism, promoting tumor cell longevity and drug resistance. mdpi.comnih.gov
This compound treatment can induce autophagy in breast cancer cells. mdpi.comnih.govresearchgate.net This autophagic response is considered "protective" because it helps cancer cells withstand the stress induced by the drug. Tamoxifen can damage lysosomes, the cell's recycling centers. nih.gov In response, cells activate autophagy to clear these damaged organelles, a process termed lysophagy, thereby mitigating cellular damage and promoting survival. nih.gov
Research has shown that Tamoxifen-resistant breast cancer cells exhibit a higher basal level of autophagy compared to their sensitive counterparts. nih.govresearchgate.netnih.gov This enhanced autophagic flux allows them to more effectively counteract the cytotoxic effects of the drug. mdpi.comnih.gov The silencing of key autophagy-related genes, such as ATG5, ATG7, and Beclin-1, has been shown to restore sensitivity to Tamoxifen in resistant cells. researchgate.net
One of the ways Tamoxifen induces this protective response is by triggering the release of calcium from lysosomes. This calcium release activates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes. mdpi.com In Tamoxifen-resistant cells, TFEB is often overexpressed and predominantly located in the nucleus, leading to a sustained pro-survival autophagic state. mdpi.com
Furthermore, Tamoxifen-resistant cells often overexpress iron-binding proteins. nih.gov This is significant because Tamoxifen can induce oxidative stress within lysosomes, and these proteins help to sequester iron, a key player in oxidative damage, thus protecting the lysosomes and enhancing cell survival. mdpi.com
Table 1: Key Factors in Protective Autophagy and Tamoxifen Resistance
| Factor | Role in Tamoxifen Resistance | Supporting Findings |
|---|---|---|
| Autophagy | A survival mechanism for cancer cells under Tamoxifen-induced stress. mdpi.comnih.gov | Enhanced in Tamoxifen-resistant cells; inhibition can resensitize cells to Tamoxifen. researchgate.netnih.gov |
| TFEB | Master regulator of autophagy and lysosomal biogenesis. mdpi.com | Activated by Tamoxifen-induced lysosomal calcium release; overexpressed and nuclear-localized in resistant cells. mdpi.com |
| Lysosomes | Targeted by Tamoxifen, leading to damage. nih.gov | Autophagy clears damaged lysosomes, mitigating drug effects. nih.gov |
| Iron-binding proteins | Protect lysosomes from oxidative stress. mdpi.com | Overexpressed in resistant cells, contributing to their survival. nih.gov |
| Beclin-1 | A key autophagy-regulating protein. | Its expression can influence estrogen signaling and Tamoxifen resistance. nih.govfrontiersin.org |
Cell Cycle Regulator Dysregulation
The cell cycle is a tightly controlled process that governs cell proliferation. This compound primarily exerts its anti-cancer effects by arresting cancer cells in the G1 phase of the cell cycle, preventing them from progressing to the DNA synthesis (S) phase. nih.govspandidos-publications.com However, dysregulation of the proteins that control this process is a common mechanism of Tamoxifen resistance.
Key players in the G1-S transition are cyclins and cyclin-dependent kinases (CDKs). Cyclin D1, in particular, is a critical protein whose expression is normally regulated by estrogen signaling. spandidos-publications.com Tamoxifen, by blocking the estrogen receptor, typically leads to a decrease in cyclin D1 levels. spandidos-publications.com However, in many Tamoxifen-resistant tumors, cyclin D1 expression is sustained or even elevated, allowing cells to bypass the G1 checkpoint and continue to proliferate despite treatment. nih.govspandidos-publications.com Downregulation of cyclin D1 has been shown to restore sensitivity to Tamoxifen in resistant cell lines. spandidos-publications.com
CDK inhibitors, such as p21 and p27, act as brakes on the cell cycle. nih.gov The loss or inactivation of these inhibitors can contribute to uncontrolled cell proliferation and Tamoxifen resistance. For example, increased expression of microRNAs like miR-221 and miR-222 can lead to reduced levels of the cell cycle inhibitor p27Kip1, which in turn confers resistance to Tamoxifen. nih.gov
Another important molecule is the Enhancer of zeste homolog 2 (EZH2), which is often overexpressed in Tamoxifen-resistant breast cancer. spandidos-publications.com EZH2 can promote resistance by epigenetically silencing tumor suppressor genes, including the CDK inhibitor p16, thereby promoting cell cycle progression. spandidos-publications.com Knockdown of EZH2 has been shown to induce cell cycle arrest and resensitize resistant cells to Tamoxifen. spandidos-publications.com
Furthermore, the protein Cell Division Cycle Associated 8 (CDCA8) has been identified as a key regulator of Tamoxifen resistance. nih.gov Its overexpression promotes the proliferation of breast cancer cells and induces resistance to Tamoxifen by inhibiting apoptosis and promoting cell cycle progression. nih.gov
Table 2: Dysregulation of Cell Cycle Regulators in Tamoxifen Resistance
| Regulator | Function | Alteration in Resistant Cells | Consequence |
|---|---|---|---|
| Cyclin D1 | Promotes G1-S phase progression. spandidos-publications.com | Sustained or elevated expression. nih.govspandidos-publications.com | Bypasses Tamoxifen-induced G1 arrest. spandidos-publications.com |
| p27Kip1 | CDK inhibitor, cell cycle brake. nih.gov | Reduced levels, often via miR-221/222. nih.gov | Uncontrolled cell proliferation. nih.gov |
| EZH2 | Epigenetic silencer of tumor suppressors. spandidos-publications.com | Overexpression. spandidos-publications.com | Silencing of p16, promoting cell cycle progression. spandidos-publications.com |
| CDCA8 | Cell division cycle-associated protein. nih.gov | Significant elevation. nih.gov | Promotes proliferation and resistance. nih.gov |
Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells, which are typically stationary and adhere to one another, transform into mesenchymal cells, which are more motile and invasive. spandidos-publications.com This process is crucial during embryonic development and wound healing, but it can be hijacked by cancer cells to promote invasion, metastasis, and drug resistance. spandidos-publications.combiorxiv.org
A growing body of evidence indicates a strong link between EMT and Tamoxifen resistance. aacrjournals.orgmdpi.comspandidos-publications.com Tamoxifen-resistant breast cancer cells often display the hallmarks of EMT, including a loss of epithelial markers like E-cadherin and an increase in mesenchymal markers such as N-cadherin, Vimentin, and fibronectin. spandidos-publications.comaacrjournals.org This phenotypic switch is driven by the activation of key EMT-inducing transcription factors, including Snail, Slug, Twist, and ZEB1/2. biorxiv.orgaacrjournals.orgspandidos-publications.com
The relationship between EMT and Tamoxifen resistance appears to be bidirectional. biorxiv.org On one hand, the acquisition of an EMT phenotype can lead to Tamoxifen resistance. aacrjournals.org For instance, the overexpression of Twist in breast cancer cells can result in a loss of ERα expression, a primary target of Tamoxifen, thereby rendering the cells resistant to the drug. aacrjournals.org Similarly, the activation of signaling pathways like TGF-β can induce EMT and subsequent resistance. aacrjournals.org
On the other hand, the development of Tamoxifen resistance can itself drive cells to undergo EMT. aacrjournals.org The loss of ERα expression, a common event in acquired resistance, can relieve its suppressive effect on the EMT-inducing transcription factor Snail, leading to an EMT phenotype. aacrjournals.org
Table 3: Key Markers and Drivers of EMT in Tamoxifen Resistance
| Molecule | Type | Change in Resistant Cells | Role in Resistance |
|---|---|---|---|
| E-cadherin | Epithelial marker | Decreased expression. spandidos-publications.comaacrjournals.org | Loss of cell-cell adhesion, promoting invasion. spandidos-publications.com |
| N-cadherin | Mesenchymal marker | Increased expression. spandidos-publications.comaacrjournals.org | Associated with a more aggressive phenotype. spandidos-publications.com |
| Vimentin | Mesenchymal marker | Increased expression. spandidos-publications.comaacrjournals.org | Contributes to cell motility and invasion. spandidos-publications.com |
| Snail | EMT Transcription Factor | Increased expression/activity. aacrjournals.orgspandidos-publications.com | Represses E-cadherin, can be induced by loss of ERα. aacrjournals.org |
| Twist | EMT Transcription Factor | Increased expression/activity. aacrjournals.orgspandidos-publications.com | Can suppress ERα expression, leading to resistance. aacrjournals.org |
| ZEB1/2 | EMT Transcription Factor | Increased expression/activity. biorxiv.orgaacrjournals.org | Drives mesenchymal phenotype and resistance. biorxiv.org |
Genetic and Epigenetic Factors
Beyond the cellular processes described above, resistance to this compound is also heavily influenced by the genetic and epigenetic landscape of the tumor. These factors can affect how the drug is metabolized, the expression of its target, and the activity of numerous signaling pathways.
Genetic Polymorphisms in Metabolic Enzymes
This compound is a prodrug, meaning it must be metabolized into its active forms to exert its therapeutic effect. oup.com The primary active metabolites, 4-hydroxytamoxifen (B85900) and endoxifen (B1662132), have a much higher affinity for the estrogen receptor than Tamoxifen itself. oup.com The enzyme cytochrome P450 2D6 (CYP2D6) plays a crucial role in this bioactivation process, particularly in the formation of endoxifen. oup.comnih.govmdpi.com
The gene encoding CYP2D6 is highly polymorphic, with numerous variants that can lead to decreased or absent enzyme activity. oup.commdpi.com Individuals who carry these "poor metabolizer" alleles may not be able to efficiently convert Tamoxifen to its active metabolites, resulting in lower plasma concentrations of endoxifen and potentially reduced therapeutic benefit. oup.comnih.gov Consequently, CYP2D6 genotyping has been explored as a potential tool to predict which patients are less likely to respond to standard Tamoxifen therapy. oup.commdpi.com
Other metabolic enzymes are also involved in Tamoxifen's biotransformation and can influence its efficacy. Genetic polymorphisms in enzymes such as CYP2C9, CYP2C19, CYP3A5, and various sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) have also been investigated for their impact on Tamoxifen metabolism and clinical outcomes. nih.govnih.govoncotarget.com For example, reduced-function alleles of CYP2C9 have been associated with lower plasma concentrations of active metabolites. nih.gov
Table 4: Impact of Genetic Polymorphisms on Tamoxifen Metabolism
| Enzyme | Function | Impact of Polymorphism | Relevance to Resistance |
|---|---|---|---|
| CYP2D6 | Key enzyme in converting Tamoxifen to endoxifen. oup.commdpi.com | "Poor metabolizer" alleles lead to reduced enzyme activity. oup.com | Lower levels of active metabolites, potentially leading to treatment failure. oup.comnih.gov |
| CYP2C9 | Involved in Tamoxifen bioactivation. oup.com | Reduced-function alleles (*2, *3) are associated with decreased activity. oup.com | Lower plasma concentrations of active metabolites. nih.gov |
| SULT1A1 | Sulfotransferase involved in metabolizing 4-OH-tamoxifen. nih.gov | Polymorphisms can alter enzyme activity. nih.gov | May influence the balance of active and inactive metabolites. nih.gov |
Altered MicroRNA Expression
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level, typically by silencing their target messenger RNAs (mRNAs). mdpi.com The dysregulation of miRNA expression is a common feature of cancer and has been increasingly implicated in the development of drug resistance, including to Tamoxifen. nih.govoncotarget.com
Several miRNAs have been shown to directly or indirectly influence the sensitivity of breast cancer cells to Tamoxifen. For instance, the miR-221/222 cluster is frequently upregulated in Tamoxifen-resistant breast cancer. nih.govplos.org These miRNAs can directly target the mRNA of the estrogen receptor alpha (ERα), leading to its downregulation and subsequent resistance to Tamoxifen. nih.gov They also target the cell cycle inhibitor p27Kip1, further promoting proliferation in the presence of the drug. nih.gov
Conversely, the loss of certain miRNAs can also contribute to resistance. For example, miR-342-5p expression is often suppressed in Tamoxifen-resistant cells, and restoring its expression can increase sensitivity to the drug. mdpi.com Similarly, reduced expression of the miR-200 family has been linked to the acquisition of an EMT phenotype and antiestrogen resistance. spandidos-publications.com
The role of miRNAs in Tamoxifen resistance is complex, as a single miRNA can target multiple genes, and a single gene can be regulated by multiple miRNAs, creating intricate regulatory networks. oncotarget.com
Table 5: Examples of MicroRNAs Implicated in Tamoxifen Resistance
| MicroRNA | Expression in Resistant Cells | Key Target(s) | Consequence of Dysregulation |
|---|---|---|---|
| miR-221/222 | Upregulated. nih.govplos.org | ERα, p27Kip1. nih.govnih.gov | Loss of Tamoxifen target and cell cycle control, leading to resistance. nih.govnih.gov |
| miR-342-5p | Downregulated. mdpi.com | Multiple targets. | Promotes resistance; re-expression can restore sensitivity. mdpi.com |
| miR-200 family | Downregulated. spandidos-publications.com | ZEB1/ZEB2 (EMT regulators). | Contributes to EMT and antiestrogen resistance. spandidos-publications.com |
| let-7 family | Downregulated. | ERα36. nih.gov | Increased expression of an ERα isoform associated with resistance. nih.gov |
| miR-101 | Downregulated. | MAGI-2. nih.gov | Promotes estrogen-independent growth and Tamoxifen resistance via Akt activation. nih.gov |
Tumor Microenvironment and Oxidative Stress
The development of resistance to this compound, both acquired and de novo, is intricately linked to the complex interplay within the tumor microenvironment (TME) and the cellular response to oxidative stress. nih.gov The TME, comprising stromal cells, extracellular matrix (ECM), and signaling molecules, can foster a protective niche for cancer cells, while oxidative stress, driven by an imbalance of reactive oxygen species (ROS), can activate signaling pathways that promote cell survival and therapy resistance. nih.govmdpi.com
This compound itself can act as both a pro-oxidant and an antioxidant, depending on the cellular context. oup.com Its metabolism can generate ROS, leading to oxidative damage. biomolther.org However, breast cancer cells can adapt to this drug-induced oxidative stress, leading to resistance. mdpi.com This adaptation often involves metabolic reprogramming and the upregulation of antioxidant defense systems. nih.gov
A key element in this process is the metabolic coupling between cancer cells and cancer-associated fibroblasts (CAFs) within the TME. frontiersin.orgfiercebiotech.com Cancer cells can induce oxidative stress in adjacent fibroblasts, causing them to undergo aerobic glycolysis and produce nutrients like lactate (B86563) and ketone bodies. fiercebiotech.commdpi.com These high-energy metabolites are then utilized by the cancer cells' mitochondria, fueling their proliferation and conferring tamoxifen resistance. mdpi.comtandfonline.com This phenomenon is sometimes referred to as the "reverse Warburg effect". mdpi.com
Hypoxia, or low oxygen levels, is another critical feature of the TME that contributes to tamoxifen resistance. d-nb.infonih.gov Hypoxia stabilizes the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), which orchestrates cellular adaptation to low oxygen. d-nb.info HIF-1α activation has been linked to tamoxifen resistance by promoting metabolic changes and cell survival pathways. nih.govnih.govwaocp.com In pancreatic cancer models, tamoxifen has been shown to regulate the TME by modulating HIF-1α, suggesting a mechanism independent of its classic estrogen receptor antagonism. embopress.orgembopress.org
Reactive Oxygen Species and the Antioxidant Response
The development of tamoxifen resistance is closely associated with alterations in the cellular redox state. oup.com While tamoxifen treatment can induce oxidative stress and ROS production, resistant cells often exhibit a more robust antioxidant capacity, allowing them to survive. biomolther.orgnih.gov This enhanced defense is largely mediated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. nih.govresearchgate.net
Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the antioxidant response element (ARE), leading to the increased transcription of numerous antioxidant and cytoprotective genes. researchgate.netcapes.gov.br Studies have shown that tamoxifen-resistant MCF-7 cells have higher expression of Nrf2 and its target antioxidant proteins, such as γ-glutamylcysteine ligase, heme oxygenase-1, thioredoxin, and peroxiredoxin 1, compared to their sensitive counterparts. capes.gov.br This upregulation of the Nrf2/ARE pathway is critical for the enhanced antioxidant capacity observed in resistant cells. capes.gov.br Consequently, tamoxifen-resistant cells display lower levels of intracellular ROS and are better protected from ROS-induced damage. nih.govcapes.gov.br
Research has demonstrated that the conversion of breast tumors to a tamoxifen-resistant phenotype is associated with significant changes in the activity of antioxidant enzymes and levels of key molecules like glutathione (B108866) (GSH). oup.comnih.gov
| Marker | Change in Tamoxifen-Resistant vs. Sensitive Tumors | Significance |
|---|---|---|
| Superoxide (B77818) Dismutase (SOD) Activity | Statistically significantly increased (>3-fold) oup.comnih.gov | Enhances the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. |
| Glutathione S-Transferase (GST) Activity | Statistically significantly increased (~2-fold) oup.comnih.gov | Aids in the detoxification of harmful compounds by conjugating them with glutathione. |
| Glutathione (GSH) Levels | Statistically significantly reduced (>2-fold) oup.comnih.gov | Depletion suggests increased utilization to combat oxidative stress. oup.com |
| Hexose Monophosphate Shunt (HMS) Activity | Statistically significantly reduced (~10-fold) oup.comnih.gov | Reduced activity impairs the production of NADPH, a key cofactor for antioxidant defense. |
Furthermore, tamoxifen-induced oxidative stress can activate the activating protein-1 (AP-1) transcription factor, which is composed of proteins from the Jun and Fos families. biomolther.org In tamoxifen-resistant tumors, levels of phosphorylated c-Jun and JNK are significantly increased, leading to enhanced AP-1 transcriptional activity, which can contribute to tumor growth. oup.comnih.gov
Influence of Cancer-Associated Fibroblasts (CAFs)
CAFs are a major component of the TME and play a pivotal role in mediating tamoxifen resistance. frontiersin.orgtandfonline.com Co-culture of estrogen receptor-positive (ER+) breast cancer cells with CAFs can induce resistance to tamoxifen. mdpi.comtandfonline.com This is achieved through several mechanisms, including metabolic reprogramming and the secretion of various factors. frontiersin.org
One key mechanism involves metabolic symbiosis. Cancer cells induce oxidative stress in neighboring CAFs, which triggers autophagy and aerobic glycolysis in the fibroblasts. frontiersin.orgmdpi.comoaepublish.com These catabolic CAFs then secrete high-energy metabolites, such as lactate and ketones, which are taken up by the cancer cells and used for mitochondrial energy production, thereby promoting their survival and proliferation despite tamoxifen treatment. fiercebiotech.commdpi.com
This process is associated with the downregulation of Caveolin-1 (Cav-1) in fibroblasts and the upregulation of TP53-induced glycolysis and apoptosis regulator (TIGAR) in cancer cells. tandfonline.comoaepublish.com TIGAR functions to inhibit glycolysis and reduce ROS generation, steering the cancer cell towards mitochondrial metabolism and protecting it from tamoxifen-induced apoptosis. mdpi.comtandfonline.com
CAFs can also promote resistance through signaling pathways. They can secrete factors that lead to the activation of PI3K/AKT and MAPK/ERK pathways in cancer cells, resulting in the phosphorylation of the estrogen receptor and a reduction in tamoxifen sensitivity. mdpi.com
Impact of Hypoxia and HIF-1α
The hypoxic microenvironment found in solid tumors is a well-established driver of cancer progression and therapy resistance. nih.govnih.gov Tumor cells adapt to low oxygen conditions through the stabilization of the transcription factor HIF-1α. d-nb.info Elevated HIF-1α expression is associated with a more aggressive tumor phenotype, resistance to therapy, and poor prognosis in breast cancer. nih.govnih.gov
Hypoxia and HIF-1α contribute to tamoxifen resistance through multiple avenues:
Metabolic Reprogramming: HIF-1α promotes a shift from oxidative phosphorylation to aerobic glycolysis, allowing cancer cells to generate ATP in low-oxygen conditions. nih.gov This metabolic adaptation supports cell survival and proliferation.
Angiogenesis: HIF-1α is a potent inducer of angiogenesis through the upregulation of factors like VEGF, which is crucial for supplying tumors with nutrients and oxygen. nih.govwaocp.com
Signaling Pathway Activation: Hypoxia-induced ROS can mediate the stabilization of HIF-1α, creating a feedback loop that sustains pro-survival signaling. nih.gov
Studies have shown that tamoxifen can mechanically reprogram the TME by reducing HIF-1α levels, a mechanism that appears to be independent of the nuclear estrogen receptors but may involve the G protein-coupled estrogen receptor (GPER). embopress.orgembopress.org This suggests that part of tamoxifen's therapeutic effect, and conversely, a mechanism for resistance, involves its ability to modulate the hypoxic response of the TME.
Molecular Mechanisms of E/z Tamoxifen Associated Adverse Biological Effects
Endometrial Effects
Tamoxifen's activity in the endometrium is a significant concern, increasing the risk for hyperplasia, polyps, and carcinoma. nih.govnih.gov This paradoxical effect stems from its partial estrogenic activity in uterine tissue, mediated by distinct molecular pathways.
In contrast to its antagonistic role in breast cancer cells, tamoxifen (B1202) functions as a partial agonist on the estrogen receptor-α (ERα) in the endometrium. nih.govnih.gov This agonistic behavior promotes endometrial cell proliferation. nih.gov Studies have shown that a significant portion of genes regulated by tamoxifen in the endometrium overlap with those regulated by estradiol (B170435). nih.gov Tamoxifen, much like estradiol, utilizes the same set of cell cycle genes to drive proliferation in endometrial tissue. nih.gov
A key mechanism implicated in tamoxifen's proliferative effect is the activation of the PI3K signaling pathway. youtube.comaacr.org Research indicates that tamoxifen can substitute for driver mutations in genes like PIK3CA to activate this pathway, thereby promoting uterine cell growth. youtube.comnews-medical.net In preclinical models, tamoxifen treatment led to increased expression of proliferation markers like Ki67 and activation of PI3K pathway components, including IGF1R, AKT, and S6. aacr.org This suggests a mechanism where the drug directly activates a signaling pathway that can lead to uncontrolled cell growth, a hallmark of cancer development. youtube.com
The expression levels of ERα in the endometrium can also be modulated by tamoxifen. Some studies have reported higher ERα expression in the benign endometrium of tamoxifen users compared to non-users, which could enhance estrogen-mediated cell growth. nih.gov
Beyond the classical nuclear ERα, tamoxifen's effects on the endometrium are also mediated by non-genomic pathways involving the G protein-coupled receptor 30 (GPR30), also known as GPER. nih.govnih.gov In ER-negative endometrial cancer cells, tamoxifen-induced cell migration is mediated through GPR30 and the subsequent activation of the ERK/FAK signaling pathway. nih.gov
Activation of GPR30 by tamoxifen can stimulate both the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. nih.govaacrjournals.org This signaling cascade can promote the transcription of SF-1 (steroidogenic factor-1), which in turn induces the expression of aromatase, an enzyme responsible for local estrogen synthesis. This creates a feed-forward loop that can enhance the proliferative effects in endometrial tissue. nih.gov
Furthermore, the nonreceptor tyrosine kinase Src plays a role in potentiating tamoxifen's agonist action in endometrial cells. nih.gov Src kinase can lead to the phosphorylation of ERα at serine 167 via the activation of AKT kinase. nih.gov This phosphorylation stabilizes the interaction of the ERα with the promoters of ER-dependent genes, enhancing their transcription. nih.gov Src also elevates the activity of coactivators like steroid receptor coactivator 1 (SRC-1), further amplifying tamoxifen's agonistic effects on gene expression in endometrial cells. nih.gov Tamoxifen exposure has been shown to induce focal adhesion kinase (FAK) phosphorylation through ERK and Src signaling, which promotes cytoskeletal remodeling and migration in endometrial cancer cells. nih.gov
| Signaling Pathway | Key Molecules Involved | Downstream Effect in Endometrial Cells |
| Classical ERα Pathway | ERα, PI3K, AKT, IGF1R | Promotion of cell proliferation |
| GPR30 Pathway | GPR30, PI3K, MAPK, SF-1, Aromatase | Increased local estrogen, cell proliferation |
| Src Kinase Pathway | Src, AKT, ERα, SRC-1, FAK, ERK | Enhanced ERα stability and activity, cell migration |
Thromboembolic Events: Molecular Basis
Tamoxifen therapy is associated with a 2- to 3.5-fold increased risk of venous thromboembolic events (VTE). ahajournals.orgeur.nl The molecular underpinnings of this prothrombotic state are multifactorial. Tamoxifen's partial estrogenic effects are thought to induce a hypercoagulable state. nih.gov
Studies have shown that tamoxifen treatment can lead to a reduction in the plasma levels of key anticoagulant proteins, including antithrombin, protein C, and tissue factor pathway inhibitor (TFPI). eur.nl This decrease in natural anticoagulants shifts the hemostatic balance towards thrombosis. Concurrently, an increase in thrombin generation potential has been observed in patients undergoing tamoxifen therapy, further contributing to the procoagulant environment. eur.nl
Genetic predisposition also plays a significant role. The Factor V Leiden (FVL) mutation, the most common inherited risk factor for thrombosis, has been shown to further increase the risk of VTE in breast cancer patients treated with tamoxifen. cancerconnect.comoup.com In one study, the FVL mutation was found to be nearly five times more common in women who experienced a thromboembolism while taking tamoxifen compared to those who did not. oup.com This suggests a synergistic effect between the drug's procoagulant properties and underlying genetic risk factors. cancerconnect.com
| Factor | Molecular/Cellular Effect | Consequence |
| Anticoagulant Proteins | Decreased plasma levels of Antithrombin, Protein C, TFPI | Reduced natural anticoagulation |
| Thrombin Generation | Increased potential for thrombin formation | Prothrombotic state |
| Genetic Predisposition | Presence of Factor V Leiden mutation | Synergistic increase in VTE risk |
Hepatic Toxicity: Mechanisms of Iron Overload and Mitochondrial Damage
Hepatotoxicity is another recognized adverse effect of tamoxifen, with manifestations ranging from steatosis (fatty liver) to more severe conditions like steatohepatitis. nih.gov The development of fatty liver, which can occur in up to a third of women on long-term tamoxifen therapy, is primarily due to the drug's estrogenic effects on hepatic lipid metabolism. nih.gov Tamoxifen has been shown to activate fatty acid synthesis in the liver. mdpi.com Specifically, it upregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that controls the genes involved in fatty acid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). mdpi.com
Recent studies have also uncovered a role for tamoxifen in inducing hepatic iron overload. nih.gov Prolonged treatment with tamoxifen can disrupt iron metabolism, leading to iron deposition in the liver. nih.gov The proposed mechanism involves the upregulation of molecules responsible for iron uptake and storage, including the ferric iron reductase STEAP3, the ferrous iron transporter DMT1, and the iron storage protein ferritin. nih.gov This excess iron can be toxic to hepatocytes.
The accumulation of both fat and iron can lead to significant cellular stress and mitochondrial damage. nih.govnih.gov Iron overload can catalyze the formation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular membranes, including mitochondrial membranes. nih.gov Tamoxifen treatment has been associated with an increase in markers of lipid peroxidation and ferroptosis, a form of iron-dependent cell death. nih.gov In animal models, tamoxifen-induced hepatotoxicity was linked to morphological changes in hepatocytes, including disorganized mitochondrial cristae, and an increase in the expression of caspase-3, an executioner enzyme of apoptosis. nih.gov This suggests that tamoxifen can trigger programmed cell death in liver cells, contributing to liver injury. nih.gov
Neurotoxicity: Molecular Correlates
A subset of individuals treated with tamoxifen report cognitive disturbances, colloquially known as "tamoxifen brain fog" or "chemo brain," which can include confusion and deterioration of verbal memory and executive function. nih.govnih.gov The molecular basis for this neurotoxicity is an area of active investigation. Tamoxifen and its metabolites can cross the blood-brain barrier and interact with estrogen receptors present in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex. nih.govresearchgate.net
One proposed mechanism of tamoxifen-induced neurotoxicity is the inhibition of cholesterol synthesis within the nervous system. nih.govresearchgate.net This can induce a cellular stress response, hallmarked by the upregulation of Activating Transcription Factor 3 (ATF3). nih.gov Studies have shown that tamoxifen can induce ATF3 expression in various neural cell populations, including granular neurons of the olfactory bulb and dentate gyrus, as well as in peripheral sensory neurons. nih.gov The inhibition of cholesterol epoxide hydrolase (ChEH), an enzyme in the cholesterol biosynthesis pathway, appears to be a key step in this process. nih.govresearchgate.net
Tamoxifen can also modulate neurotransmitter systems. nih.govresearchgate.net Its actions can affect serotonin, dopamine (B1211576), and acetylcholine (B1216132) signaling, which are all critical for normal cognitive function and mood regulation. researchgate.net For instance, tamoxifen can act as an inhibitor of the dopamine transporter (DAT) and protein kinase C (PKC), which may underlie some of its neuropsychiatric effects. nih.gov The cognitive impairments observed in patients, particularly in verbal memory, suggest that tamoxifen's anti-estrogenic activity in the central nervous system plays a significant role. nih.govuspharmacist.com
| Adverse Effect | Proposed Molecular Mechanism | Affected Cell Types/Brain Regions |
| Cellular Stress | Inhibition of cholesterol synthesis (via ChEH), upregulation of ATF3 | Granular neurons (olfactory bulb, dentate gyrus), peripheral sensory neurons |
| Neurotransmitter Dysregulation | Modulation of dopamine, serotonin, acetylcholine systems; inhibition of DAT and PKC | Hippocampus, Prefrontal Cortex |
Preclinical Research Models and Methodologies for E/z Tamoxifen Studies
In Vitro Cellular Models
In vitro models, primarily utilizing cultured cancer cell lines, are instrumental for high-throughput screening and detailed mechanistic studies of (E/Z)-Tamoxifen.
Estrogen Receptor-Positive Cell Lines
Estrogen receptor-positive (ER+) breast cancer cell lines are the most widely used in vitro models for studying this compound, as the drug's primary mechanism of action is the modulation of the estrogen receptor. nih.gov
MCF-7: This is the most common ER+ breast cancer cell line used in tamoxifen (B1202) research. nih.gov It is sensitive to tamoxifen and serves as a foundational model for understanding the drug's anti-proliferative effects. nih.govascopubs.org
T47D: Another well-established ER+ cell line, T47D, is also used to study tamoxifen's effects. nih.govwaocp.com It differs from MCF-7 in some aspects, such as having a mutated p53 tumor suppressor gene. nih.gov
ZR-75-1: This cell line is also ER-positive and is utilized in studies to evaluate the impact of tamoxifen and its metabolites on cell growth and estrogen-responsive gene modulation. nih.gov
BT474: This cell line is also employed in tamoxifen research, often in the context of developing resistance models. nih.govplos.org
These cell lines are cultured in media, and their response to this compound and its metabolites is assessed through various assays. nih.gov For instance, studies have used these cell lines to simulate the clinical concentrations of tamoxifen and its metabolites to understand their pharmacological effects on ER-positive breast cancer cells. nih.gov
Resistant Cell Lines
A significant challenge in tamoxifen therapy is the development of resistance. To study this phenomenon, researchers have developed tamoxifen-resistant sublines from sensitive parental cells. nih.govcancertools.org
MCF-7/TamR: These are MCF-7 cells that have been made resistant to tamoxifen through long-term exposure to the drug. nih.govcancertools.org They provide a model to investigate the molecular changes that occur as cells acquire resistance. nih.gov
T47D/T: Similar to MCF-7/TamR, these are T47D cells that have been rendered resistant to tamoxifen. plos.org Studies on these cells have shown altered sensitivity to other chemotherapeutic agents. plos.org
SUM44/LCCTam: This is a tamoxifen-resistant cell line derived from the SUM44 invasive lobular carcinoma cell line. nih.gov It exhibits decreased ERα expression and increased expression of estrogen-related receptor γ (ERRγ), which contributes to resistance. nih.gov
Endoxifen-Resistant Cell Lines: Given that endoxifen (B1662132) is a key active metabolite of tamoxifen, cell lines resistant to endoxifen have also been developed from MCF-7 and T47D cells. aacrjournals.org These models are considered potentially more clinically relevant for studying resistance mechanisms in patients who are extensive metabolizers of tamoxifen. aacrjournals.org
The development of these resistant cell lines has been crucial in identifying various mechanisms of resistance, including alterations in ER signaling, activation of alternative growth factor pathways, and changes in the expression of apoptosis-related genes. waocp.complos.org
Functional Assays
A variety of functional assays are employed to evaluate the effects of this compound in these cellular models.
Proliferation Assays: These assays, such as the MTT assay or DNA quantification, measure the effect of tamoxifen on cell viability and growth. nih.govascopubs.org
Apoptosis Assays: Methods like acridine (B1665455) orange/ethidium bromide staining and Annexin V/PI analysis are used to determine if tamoxifen induces programmed cell death. ascopubs.orgresearchgate.net
Gene Expression Analysis: Techniques like real-time PCR and microarray analysis are used to study how tamoxifen alters the expression of specific genes, particularly those involved in ER signaling, cell cycle, and apoptosis. waocp.comnih.gov
Reporter Gene Assays: These assays, such as the estrogen response element (ERE) luciferase reporter assay, are used to measure the transcriptional activity of the estrogen receptor in response to tamoxifen. aacrjournals.orgresearchgate.net
Migration Assays: In vitro scratch assays are used to assess the effect of tamoxifen on the migratory capacity of cancer cells. ascopubs.org
Kinase Activity Assays: These are used to investigate the role of signaling pathways, such as the MAPK cascade, in tamoxifen's action and in the development of resistance. oncotarget.com
These functional assays provide quantitative data on the cellular responses to this compound, helping to elucidate its mechanisms of action and resistance.
In Vivo Animal Models
In vivo animal models are essential for studying the systemic effects of this compound, including its impact on tumor growth in a more physiologically relevant context. nih.gov
Athymic Mice Xenograft Models
Athymic (nude) mice, which lack a functional thymus and therefore have a compromised immune system, are commonly used for xenograft studies. In these models, human breast cancer cells are implanted into the mice.
MCF-7 Xenografts: The implantation of ER-positive MCF-7 cells into ovariectomized athymic mice is a widely used model to study the in vivo efficacy of tamoxifen. researchgate.netaacrjournals.org These mice are often supplemented with estrogen to support tumor growth, and the effect of tamoxifen on tumor volume is then monitored. aacrjournals.org This model has been instrumental in demonstrating tamoxifen's ability to inhibit estrogen-dependent tumor growth. aacrjournals.org Studies have also used this model to investigate the development of tamoxifen resistance, where tumors may eventually resume growth despite continued treatment. aacrjournals.org
DMBA-Induced Rat Mammary Carcinoma Model
The 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinoma model is another important in vivo system for studying the effects of tamoxifen. DMBA is a potent carcinogen that induces mammary tumors in rats, many of which are hormone-dependent.
Tumor Induction and Treatment: In this model, female rats are treated with DMBA to induce mammary tumors. nih.gov The effect of tamoxifen on tumor development and growth is then evaluated. nih.govaacrjournals.org Studies using this model have shown that tamoxifen can significantly reduce tumor incidence and size. nih.govspringermedizin.de This model is also used to investigate the emergence of hormone-independent tumors during tamoxifen treatment. aacrjournals.org
Minipig Models for Topical Administration Studies
Minipig models are increasingly utilized in preclinical studies to evaluate the topical administration of tamoxifen and its metabolites, such as endoxifen. These models are advantageous due to the anatomical and physiological similarities between minipig and human skin, making them a relevant species for dermal absorption and local toxicity studies.
In a notable study, Göttingen minipigs were used to assess the repeat-dose toxicity and metabolism of a topical (E/Z)-endoxifen gel. iitri.org The gel was applied daily to the nipple area for 28 consecutive days. iitri.org This research aimed to determine the local and systemic toxicity, as well as to quantify the levels of endoxifen and its major metabolites in plasma, mammary gland, and liver. iitri.org The findings demonstrated that topical application is well-tolerated and results in higher tissue concentrations of endoxifen compared to oral administration of a significantly higher dose of Z-endoxifen. iitri.org This suggests that local delivery can maximize the drug's concentration at the target site while potentially reducing systemic side effects. iitri.orgiitri.org
Another application of this model involves inducing genetic modifications to study disease. For instance, topical application of tamoxifen has been used to induce the deletion of the Nf1 gene in the skin of neonatal CMV-CreER T2 ;Nf1 flox/− mice, leading to the development of dermal neurofibromas. researchgate.net While this was a mouse model, the principle of topical tamoxifen application to induce genetic changes is relevant and has been explored in larger animal models like minipigs for other conditions. researchgate.netnih.gov For example, a genetically inducible porcine model of intestinal cancer was developed where tamoxifen was administered orally to activate an oncogene cassette. nih.gov Although not a topical study, it highlights the use of tamoxifen-inducible systems in pigs for cancer research. nih.gov
The use of minipigs is supported by the fact that they can spontaneously develop cutaneous neurofibromas when carrying germline Nf1 mutations, a feature not consistently observed in rodent models. researchgate.net This makes them a more translational model for certain human diseases.
Advanced Molecular Techniques
The study of this compound's mechanism of action and the development of resistance have been significantly advanced by a range of molecular techniques. These methods allow for a detailed examination of the drug's effects on gene expression, protein activity, and chromatin structure.
Transcriptional Profiling and Gene Expression Analysis
Transcriptional profiling is a powerful tool to understand how tamoxifen alters gene expression in breast cancer cells. Microarray and RNA-sequencing (RNA-seq) studies have been conducted on various breast cancer cell lines, such as MCF-7, T47D, and BT474, to identify genes and pathways affected by tamoxifen treatment. scholars.directoncotarget.comdovepress.comoncotarget.com
These analyses have revealed that tamoxifen can both upregulate and downregulate a significant number of genes. dovepress.com For example, in MCF-7 cells, tamoxifen has been shown to induce the expression of genes like PGR and EGF, while suppressing others. dovepress.com In contrast, in BT474 cells, a larger number of genes were suppressed by tamoxifen. dovepress.com Meta-analyses of transcriptomic data have identified common up- and down-regulated genes under tamoxifen therapy, pointing towards key biological pathways involved in tumor suppression, apoptosis, and proteolysis. scholars.direct
Gene expression analysis has also been crucial in understanding tamoxifen resistance. By comparing the gene expression profiles of tamoxifen-sensitive and tamoxifen-resistant cell lines (e.g., MCF-7 vs. TAMR/MCF-7), researchers have identified differentially expressed genes (DEGs) associated with resistance. oncotarget.com These DEGs are involved in various biological processes, including transcriptional regulation, growth factor signaling, and cell adhesion. oncotarget.com For instance, studies have shown an association between the expression of long non-coding RNAs like HOTAIRM1 and tamoxifen resistance through the regulation of genes such as HOXA1. jcancer.org
Quantitative real-time polymerase chain reaction (qRT-PCR) is frequently used to validate the findings from large-scale transcriptional profiling experiments, confirming the changes in expression of specific genes like cyclin D1 and HER2. aacrjournals.org
Chromatin Immunoprecipitation (ChIP) Assays
Chromatin immunoprecipitation (ChIP) is a fundamental technique used to investigate the interaction of proteins, such as estrogen receptor α (ERα) and other transcription factors, with DNA in the context of tamoxifen treatment. jcancer.orgaacrjournals.orgamegroups.orgjcancer.orgnih.gov This method allows researchers to determine how tamoxifen affects the binding of ERα to the promoter and enhancer regions of its target genes.
ChIP assays have demonstrated that tamoxifen can alter the recruitment of co-activators and co-repressors to ERα-binding sites on DNA. For example, in tamoxifen-sensitive cells, tamoxifen typically promotes the binding of co-repressors like N-CoR and SMRT to ERα, leading to the repression of estrogen-responsive genes. aacrjournals.org However, in some contexts, tamoxifen can paradoxically increase the recruitment of co-activators like MED1 to certain gene promoters, such as the HER2 gene, potentially contributing to resistance. aacrjournals.org
Studies have also used ChIP to examine the epigenetic modifications at gene promoters in response to tamoxifen. For instance, ChIP-PCR analysis has been employed to study changes in histone marks, such as H3K4me3 (an activation mark) and H3K27me3 (a repression mark), at the promoters of genes like HOXA1 and HOXA5 in tamoxifen-resistant cells. jcancer.orgjcancer.org These studies have revealed that tamoxifen resistance can be associated with epigenetic reprogramming, leading to the altered expression of key regulatory genes. jcancer.orgjcancer.org
Furthermore, ChIP has been instrumental in elucidating the role of histone methyltransferases, like MLL3 and SET1A, in regulating ERα expression and tamoxifen resistance by modifying the histone methylation status in the ESR1 gene, which codes for ERα. nih.gov
Immunoblotting and Phosphorylation Analysis
Immunoblotting, or Western blotting, is a widely used technique to detect and quantify the levels of specific proteins and their phosphorylation status in cells treated with tamoxifen. aacrjournals.orgjst.go.jpaacrjournals.orgresearchgate.net This method is crucial for understanding the signaling pathways that are modulated by tamoxifen and that contribute to its efficacy or to the development of resistance.
A key area of investigation has been the effect of tamoxifen on the phosphorylation of ERα and various kinases. For example, studies have shown that the phosphorylation of ERα at specific serine residues, such as Ser-118 and Ser-167, can be modulated by signaling pathways like the MAPK/ERK pathway and the PI3K/AKT pathway. aacrjournals.orgresearchgate.net This phosphorylation can lead to ligand-independent activation of ERα and a diminished inhibitory effect of tamoxifen. aacrjournals.org
Immunoblotting has been used to demonstrate that in HER2-overexpressing breast cancer cells, which are often resistant to tamoxifen, there is constitutive phosphorylation of HER2 and activation of the downstream MAPK pathway. aacrjournals.org The analysis of protein phosphorylation has also been extended to other signaling molecules. For instance, tamoxifen has been shown to induce the rapid phosphorylation of EphA2 at Ser-897 through the MAPK/ERK/RSK pathway in an ERα-independent manner. jst.go.jp Additionally, tamoxifen can affect the phosphorylation of proteins involved in autophagy, such as TFEB. researchgate.net
By analyzing changes in protein levels and phosphorylation, immunoblotting provides critical insights into the molecular mechanisms underlying tamoxifen's action and the complex signaling networks that can lead to resistance.
Table of Research Findings from Molecular Techniques
| Technique | Cell Line/Model | Key Finding | Reference |
|---|---|---|---|
| Transcriptional Profiling (RNA-seq) | MCF-7 vs. TAMR/MCF-7 | Identified 52 differentially expressed genes associated with tamoxifen resistance. | oncotarget.com |
| Transcriptional Profiling (Microarray) | MCF-7, T47D, BT474 | Demonstrated cell-line specific patterns of gene regulation by tamoxifen. | dovepress.com |
| Chromatin Immunoprecipitation (ChIP) | MCF-7/HER2 | Showed tamoxifen can increase the binding of the co-activator MED1 to the HER2 gene promoter. | aacrjournals.org |
| Chromatin Immunoprecipitation (ChIP) | Tamoxifen-Resistant MCF7 (TAMR) | Revealed altered histone modifications (H3K27me3) at the HOXA5 promoter, leading to its overexpression. | jcancer.org |
| Immunoblotting | MCF-7/HER2-18 | Confirmed that tamoxifen did not affect the phosphorylation of HER2 or MAPK in these resistant cells. | aacrjournals.org |
| Immunoblotting | HeLa, HEK293 | Showed tamoxifen induces rapid phosphorylation of EphA2 at Ser-897 via the MAPK/ERK/RSK pathway. | jst.go.jp |
| Immunoblotting | HeLa | Demonstrated that tamoxifen treatment reduces the phosphorylation of TFEB. | researchgate.net |
Development of E/z Tamoxifen Derivatives and Analogues
Novel Chemical Entities and Hybrid Constructs
The quest for more effective treatments has led to the design of novel chemical entities and hybrid constructs that build upon the tamoxifen (B1202) scaffold. These innovative approaches aim to exploit different biological pathways or combine multiple therapeutic actions into a single molecule.
Endoxifen (B1662132), being a highly active metabolite of tamoxifen, has served as a template for the development of new analogues. researchgate.net The rationale is that these analogues may offer improved efficacy and a better resistance profile. nih.gov
Research has led to the creation of compounds like norendoxifen (B10796928), which exhibits dual activity as both an aromatase inhibitor and an estrogen receptor modulator. acs.orgacs.org Further optimization of norendoxifen led to the synthesis of 4'-hydroxynorendoxifen, a compound with enhanced inhibitory potency against aromatase and increased affinity for estrogen receptors. acs.org The development of endoxifen-resistant cell lines has also provided valuable tools for studying resistance mechanisms and testing the efficacy of new endoxifen-based analogues. nih.gov
Hybrid molecules, or conjugates, that covalently link tamoxifen or its derivatives to other pharmacologically active moieties represent a promising strategy to combat resistance. nih.gov These conjugates are designed to have dual-acting properties, potentially targeting multiple pathways involved in cancer cell growth and survival. acs.org
Examples of such conjugates include:
Tamoxifen-Platinum(IV) Complexes: These dual-action complexes target both estrogen receptors and DNA, and have shown the ability to reverse tamoxifen resistance in breast cancer cells. rsc.org
Tamoxifen-HDAC Inhibitor Hybrids: Conjugates combining tamoxifen with histone deacetylase (HDAC) inhibitors have been developed. nih.govacs.org These hybrids have demonstrated the ability to inhibit both HDACs and estrogen receptors, leading to potent antiproliferative activity in ER-positive breast cancer cells. nih.govacs.org
Tamoxifen-Combretastatin Hybrids: A hybrid of (Z/E)-4-OH-tamoxifen and combretastatin (B1194345) showed exceptionally high potency in inhibiting the growth of MCF-7 cells. mdpi.com
Tamoxifen-Artemisinin Conjugates: A series of hybrid ligands combining tamoxifen and the antimalarial drug artemisinin (B1665778) has been synthesized, with some showing potent growth inhibition in MCF-7 cells. mdpi.com
These hybrid constructs offer a versatile platform for developing novel anticancer agents with improved efficacy and the potential to overcome drug resistance. researchgate.net
The introduction of a carbonyl group into the tamoxifen structure has been a fruitful area of research, leading to the development of novel analogues with enhanced biological activity. frontiersin.orgnih.gov These modifications often involve creating ester, acid, or amide derivatives. frontiersin.org
The primary goal of synthesizing these carbonyl analogues is to enhance their binding affinity for estrogen receptors compared to tamoxifen. frontiersin.orgnih.gov Several of these novel derivatives have demonstrated pronounced binding affinity to both ERα and ERβ. frontiersin.org For instance, certain phenyl esters derived from tamoxifen have exhibited higher binding affinity to both ERα and ERβ than 4-hydroxytamoxifen (B85900). frontiersin.orgnih.gov Furthermore, some of these carbonyl analogues have shown cellular antiestrogenic activity comparable to that of 4-hydroxytamoxifen and the known ER inhibitor fulvestrant (B1683766) (ICI 182,780). frontiersin.orgnih.gov The introduction of a benzoic acid group into the tamoxifen backbone has also been explored, creating analogues that resemble selective estrogen receptor downregulators (SERDs). frontiersin.orgnih.gov
Structure-Activity Relationship (SAR) Studies for Isomer-Specific Design
The structure-activity relationship (SAR) of (E/Z)-Tamoxifen is complex, with its biological activity being highly dependent on the three-dimensional arrangement of its constituent parts. The triphenylethylene (B188826) scaffold serves as the core structure, but the nature and orientation of its substituents are critical in defining the molecule's interaction with various biological targets. Research into the SAR of tamoxifen has led to the design of numerous derivatives and analogues, aiming to enhance potency, selectivity, and understanding of its mechanism of action.
A pivotal aspect of tamoxifen's SAR is the stereochemistry of the double bond, resulting in two geometric isomers: the Z (trans) and E (cis) forms. For its primary role as a selective estrogen receptor modulator (SERM), the (Z)-isomer is the pharmacologically active form, exhibiting a significantly higher binding affinity for the estrogen receptor (ER) than the (E)-isomer. blogspot.comfrontiersin.org This disparity is attributed to the specific orientation of the aminoethyl side chain, which is crucial for its antagonistic activity at the ER. blogspot.com This isomer-specific activity is not limited to the estrogen receptor. In studies investigating the inhibition of Shiga toxin 2 (STx2), the Z-isomer of a tamoxifen derivative (compound 211/384) was found to be substantially more protective than its corresponding E-isomer (compound 383). mdpi.comnih.gov
Core Structural Requirements
Key molecular characteristics have been identified as essential for the biological activity of the tamoxifen scaffold:
The Basic Side Chain: The presence of a basic alkylamino group tethered to one of the phenyl rings is a hallmark of tamoxifen and many of its active analogues. plos.org This side chain is known to interact with the estrogen receptor's ligand-binding domain, contributing significantly to the drug's antiestrogenic effects. blogspot.com Studies on STx2 inhibition showed that while the dimethylamine (B145610) of tamoxifen could be replaced with a secondary amine without losing activity, derivatives lacking the basic amine group, such as ospemifene, were inactive. mdpi.comnih.gov Conversely, complete removal of the alkylaminoethoxy side chain from tamoxifen transforms the molecule into a full estrogen agonist, while its removal from 4-hydroxytamoxifen (4-OH TAM) results in a partial agonist. nih.gov
The Phenyl Rings: Substitutions on the triphenylethylene's phenyl rings play a crucial role in modulating binding affinity and activity. Monohydroxylation of the phenyl ring at the 4-position, creating 4-hydroxytamoxifen, is an optimal substitution for increasing both ER binding affinity and antiestrogenic potency. nih.gov The introduction of a hydroxyl group can enhance activity, as seen in antifungal studies where hydroxyl substituents on either ring A or B improved the activity of the tamoxifen scaffold against C. neoformans. plos.org Furthermore, increasing the electronegativity of the molecule with substituents like fluorine on the B-ring can lead to a four-fold increase in antifungal activity compared to tamoxifen. plos.org
The Ethyl Group and Ethylene (B1197577) Bridge: The aliphatic substituent at the 2-position of the ethylene moiety is another critical determinant of activity. Tamoxifen possesses an ethyl group at this position. A derivative with a smaller methyl group was found to be essentially inactive, demonstrating the need for an appropriately sized substituent. plos.org However, replacing the ethyl with a chloroethyl group (as in toremifene) did not diminish its antifungal activity. plos.org The integrity of the double bond itself is also vital; saturation of the double bond in tamoxifen, which eliminates the E/Z isomerism, was found to completely abolish its activity against STx2. mdpi.com
SAR in Antifungal Activity
Studies exploring tamoxifen derivatives as antifungal agents against Cryptococcus neoformans have provided specific SAR insights. The data suggests that electronegative substituents on the aromatic rings modestly improve activity.
| Compound | Modification | Ring | MIC (μg/mL) vs C. neoformans |
|---|---|---|---|
| Tamoxifen | - | - | 8 |
| Afimoxifene (4-hydroxytamoxifen) | 4-OH | A | 4 |
| Derivative 11 | 4-OH | B | 2 |
| Derivative 19 | 4-F | B | 2 |
Data sourced from PLOS One. plos.org
SAR in Shiga Toxin Inhibition
Research on tamoxifen analogues as inhibitors of Shiga toxin 2 (STx2) has further elucidated the structural requirements for activity independent of the estrogen receptor. These studies confirmed the importance of the basic amine and the stereochemistry of the double bond.
| Compound | Modification | Isomer | STx2 Protective Activity |
|---|---|---|---|
| Tamoxifen | - | E/Z Mixture | Active |
| Ospemifene | Lacks basic amine group | - | Inactive |
| Compound 263 | Saturated double bond | - | Inactive |
| Compound 383 | Secondary amine (isopropyl) | E-isomer | Mildly Active |
| Compound 384 | Secondary amine (isopropyl) | Z-isomer | Active (Comparable to Tamoxifen) |
Data sourced from MDPI. mdpi.com
SAR for Estrogen Receptor Binding
The quintessential activity of tamoxifen relates to its interaction with the estrogen receptor. SAR studies have been exhaustive in this area, consistently highlighting the superiority of the Z-isomer and the benefit of a 4-hydroxy group. The development of ferrocene-containing analogues, or ferrocifens, introduced organometallic moieties to the scaffold, revealing that the presence of a ketone group in the side chain and two phenol (B47542) groups are necessary for strong receptor binding and potent cytotoxic effects. researchgate.net
| Compound | Modification | Relative Binding Affinity (RBA) for ER | Antiestrogenic Activity (IC50) |
|---|---|---|---|
| Tamoxifen (Z-isomer) | - | - | - |
| 4-hydroxytamoxifen | 4-OH group on phenyl ring | 234 | 7 nM |
| Tamoxifen without side chain | Removal of alkylaminoethoxy side chain | Low | Full Agonist |
| 4-OH TAM without side chain | 4-OH group, removal of side chain | - | Partial Agonist |
| Derivative with glyceryl side chain | Replacement of dimethylaminoethoxy with glyceryl | Reduced | 0.8 µM |
Data sourced from PubMed. nih.gov
Emerging Research Directions and Future Perspectives for E/z Tamoxifen
Strategies to Overcome and Prevent Resistance
A significant challenge in the clinical use of (E/Z)-Tamoxifen is the development of resistance, which can be either intrinsic (de novo) or acquired. e-century.us Overcoming and preventing this resistance is a major focus of ongoing research.
Targeting Novel Biomarkers
The identification of reliable biomarkers to predict tamoxifen (B1202) response and resistance is crucial for personalizing therapy. ascopubs.org Research is increasingly focused on a variety of molecular markers that go beyond the traditional estrogen receptor (ER) status.
Gene Expression Signatures: System biology approaches, such as weighted gene co-expression network analysis (WGCNA), have been employed to identify gene networks associated with tamoxifen resistance. One study identified a module of genes related to cell proliferation, with five hub genes (CDK1, DLGAP5, NUSAP1, RRM2, and MELK) showing promise as prognostic biomarkers for ER+ breast cancer. tandfonline.com Overexpression of maternal embryonic leucine (B10760876) zipper kinase (MELK) was linked to poorer survival and potential tamoxifen resistance. tandfonline.com
Non-coding RNAs: MicroRNAs (miRNAs) and long non-coding RNAs (lncRNAs) have emerged as key regulators of tamoxifen sensitivity. mdpi.com For instance, the lncRNA HOTAIR can promote ER activation, contributing to resistance, while BCAR4 has been identified as a biomarker for tamoxifen resistance and tumor aggressiveness. mdpi.com MiR-155 is often upregulated in tamoxifen-resistant tumors and contributes to resistance by targeting SOCS6, which in turn enhances STAT3 signaling. mdpi.com Conversely, some microRNAs, like miR-486-5p, can work with tamoxifen to increase cell death in resistant cells. mdpi.com The miR-186-3p/EREG axis has been identified as a critical regulator of glycolysis in tamoxifen-resistant cells. mdpi.com
Alternative Receptors and Signaling Pathways: The G-protein coupled estrogen receptor (GPER), also known as GPR30, is implicated in tamoxifen resistance. mdpi.comresearchgate.net Its expression is found in a significant percentage of breast carcinomas and may mediate non-genomic estrogen signaling. mdpi.com In triple-negative breast cancer (TNBC), GPER expression is associated with higher recurrence rates, and tamoxifen can paradoxically regulate cell cycle progression through GPER/EGFR/ERK signaling in these cells. mdpi.com Another potential biomarker is the LEM domain containing protein 4 (LEM4), which is highly expressed in resistant cells and promotes ligand-independent activation of the estrogen receptor. frontiersin.orgfrontiersin.org Targeting LEM4 is being explored as a future strategy to overcome resistance. frontiersin.orgfrontiersin.org Research has also pointed to the potential role of ER-beta expression as a prognostic factor for tamoxifen resistance. unic.ac.cy
Proteomic and Metabolomic Profiles: Mass spectrometry-based proteomics has identified proteins involved in processes like epithelial-mesenchymal transition, metastasis, and metabolism that are deregulated in patients who relapse on tamoxifen. ascopubs.org Metabolomic analyses have also revealed distinct metabolic profiles in tamoxifen-resistant cells, highlighting alterations in pathways such as amino acid degradation and the citric acid cycle. e-century.us
Combination Therapies and Multi-Targeting Approaches
Given the complex and multifaceted nature of tamoxifen resistance, combination therapies that target multiple pathways are a promising strategy. amsj.org
Targeting Growth Factor Receptor Pathways: The overexpression and activation of receptor tyrosine kinases (RTKs) like EGFR and HER2 are well-established mechanisms of tamoxifen resistance. mdpi.comnih.gov Combining tamoxifen with RTK inhibitors such as gefitinib (B1684475), trastuzumab, and lapatinib (B449) has shown promise in preventing or overcoming resistance in cancers that overexpress these receptors. mdpi.com For example, gefitinib can restore tamoxifen sensitivity by inhibiting the EGFR-mediated downregulation of ERα. frontiersin.orgfrontiersin.orgfrontiersin.org Neratinib, another EGFR inhibitor, has also demonstrated the ability to induce apoptosis in resistant cells. frontiersin.orgfrontiersin.orgfrontiersin.org
Inhibiting Downstream Signaling Cascades: The PI3K/Akt/mTOR pathway is a central signaling hub frequently activated in tamoxifen-resistant breast cancer. frontiersin.orgosu.edu Preclinical studies have shown that mTOR inhibitors like everolimus (B549166) and sirolimus can restore sensitivity to tamoxifen. hematologyandoncology.netopenaccessjournals.com Clinical trials have demonstrated that combining everolimus with tamoxifen can significantly improve time to progression in patients with aromatase inhibitor-resistant metastatic breast cancer. amsj.orghematologyandoncology.net Similarly, inhibiting other kinases in this pathway, such as Src kinase, has been shown to partially restore tamoxifen response in resistant cells. amsj.orgopenaccessjournals.com
Modulating Cell Cycle Regulators: Cyclin-dependent kinases (CDKs), particularly CDK4/6, are crucial for cell cycle progression and are often dysregulated in tamoxifen resistance. frontiersin.org The development of CDK4/6 inhibitors like palbociclib (B1678290) and ribociclib (B560063) represents a significant advancement in overcoming endocrine resistance. frontiersin.orgfrontiersin.org
Novel Combinations: Researchers are exploring a wide range of novel combination strategies. These include combining tamoxifen with proteasome inhibitors, aspirin, or novel agents like the thiosemicarbazone DpC, which has shown synergistic effects in inhibiting the proliferation of tamoxifen-resistant cells. frontiersin.orgnih.gov Other studies have identified synergistic combinations with drugs like simeprevir (B1263172) and VX-680, which were found to reduce tumor burden and the expression of HER2 in animal models. nih.gov
Modulation of Energy Metabolism in Resistant Cells
Cancer cells often undergo metabolic reprogramming to support their growth and survival, and this is increasingly recognized as a key factor in tamoxifen resistance. e-century.us
The Warburg Effect and Enhanced Glycolysis: Tamoxifen-resistant cells frequently exhibit a shift towards increased glycolysis, even in the presence of oxygen (the Warburg effect). mdpi.comworldscientific.com This metabolic adaptation provides the necessary energy and building blocks for proliferation. mdpi.com Studies have shown that high glucose levels can impair tamoxifen's effectiveness. mdpi.com The enzyme hexokinase II (HK2), a key player in glycolysis, is often overexpressed in resistant cells, and its expression is linked to increased glycolytic activity. mdpi.com
Mitochondrial Dysfunction and Autophagy: Tamoxifen treatment can lead to decreased ATP levels and mitochondrial dysfunction in breast cancer cells. frontiersin.org In response, resistant cells may enhance autophagy to meet their energy demands. frontiersin.org This protective autophagy can contribute to cell survival and drug resistance. frontiersin.org Consequently, inhibiting autophagy is being investigated as a strategy to re-sensitize resistant cells to tamoxifen. frontiersin.org For example, the natural compound icariin (B1674258) has been shown to inhibit autophagy and increase apoptosis in tamoxifen-resistant cells. frontiersin.org
Targeting Metabolic Pathways: The clear link between altered metabolism and tamoxifen resistance opens up new therapeutic avenues. worldscientific.com Research suggests that targeting metabolic pathways could be a viable strategy to overcome resistance. mdpi.com For instance, shifting from high to low glucose conditions has been shown to improve tamoxifen sensitivity. mdpi.com Furthermore, metabolomic studies have identified specific metabolic pathways, such as the degradation of valine, leucine, and isoleucine, and the citric acid cycle, that are significantly altered in tamoxifen-resistant cells, providing potential targets for intervention. e-century.us
Repurposing and Extended Therapeutic Applications
Beyond its primary use in breast cancer, research is uncovering new potential applications for this compound, driven by both its known mechanisms of action and newly discovered ER-independent effects. ej-med.orgej-med.org
Applications Beyond Breast Cancer
The therapeutic potential of tamoxifen is being explored in a variety of other malignancies. ej-med.orgnih.gov
Gynecological and Other Cancers: Tamoxifen's activity in endometrial and ovarian cancer cells, as well as thyroid carcinoma cell lines, has been noted. mdpi.com
Gliomas: Studies have investigated the use of tamoxifen in combination with other agents for recurrent glioblastoma. ej-med.org
Lung Cancer: Early research suggested that tamoxifen, alone or in combination with chemotherapy, was tolerated and could have some effect in advanced lung cancer. ej-med.org
Pancreatic Cancer: Tamoxifen has shown potential as a tumor microenvironment (TME)-remodeling agent. nih.gov In pancreatic cancer models, it was found to inhibit collagen synthesis, reduce hypoxia, and normalize tumor vasculature, suggesting it could be repurposed to improve the delivery and efficacy of other drugs. nih.govtechnologynetworks.com
Investigating ER-Independent Actions
A growing body of evidence indicates that tamoxifen possesses biological activities that are not mediated by the estrogen receptor, opening up new avenues for its therapeutic use. rockefeller.edunih.govnih.goveurekaselect.com
Inhibition of Protein Kinase C (PKC): Tamoxifen has been shown to bind to and inhibit protein kinase C, a key enzyme in many signal transduction pathways. nih.govrockefeller.edu This inhibition is a potential mechanism for its "off-target" effects in various cancers. nih.gov
Modulation of Calcium Signaling and Calmodulin: Tamoxifen can bind to calmodulin and inhibit the activation of cAMP phosphodiesterase. rockefeller.edu It has also been shown to inhibit calcium uptake by the sarcoplasmic reticulum in an ER-independent manner. oup.com
Effects on Cellular Acidification: Research has demonstrated that tamoxifen can inhibit the acidification of cellular organelles like endosomes and lysosomes, independent of the estrogen receptor. rockefeller.edunih.gov This action can sensitize drug-resistant tumor cells to chemotherapeutic agents by preventing the sequestration of these drugs in acidic compartments. rockefeller.edunih.gov
Interaction with Cannabinoid Receptors: Studies have revealed that tamoxifen and its metabolites can bind to and act as inverse agonists at cannabinoid receptors (CB1R and CB2R). plos.org This interaction is isomer-specific and suggests a novel structural scaffold for developing drugs targeting these receptors. plos.org
Induction of Apoptosis and Cell Cycle Arrest: In some cell lines lacking estrogen receptors, tamoxifen can still induce apoptosis and cell cycle arrest. oup.com This has been linked to the increased expression of the cell cycle inhibitor p27Kip1. oup.com
Non-Genomic Actions as Therapeutic Targets
Beyond its classic mechanism of competitively binding to the estrogen receptor (ER) and modulating gene expression, tamoxifen exhibits non-genomic actions that are increasingly recognized as clinically relevant. spandidos-publications.comaacrjournals.org These effects are independent of the cell's nucleus and can influence various cellular processes.
High-Dose Bolus Regimens for ER-Negative Cancers
Recent research has uncovered a novel cytotoxic action of tamoxifen that could be particularly relevant for estrogen receptor-negative (ER-negative) cancers. ous-research.no This non-genomic effect is observed with high single doses of tamoxifen. ous-research.no Studies have shown that a high single dose of tamoxifen has a greater cytotoxic effect in cells with higher respiration (Pasteur effect) compared to more glycolytic cells (Warburg effect). ous-research.no This suggests a potential new clinical application for tamoxifen, where instead of a daily low dose, patients might receive a limited number of high-dose boluses. ous-research.no This approach is currently undergoing preclinical evaluation. ous-research.no
The cytotoxic action in this context is attributed to two main mechanisms:
Lipid peroxidation: This is caused by reduced tamoxifen quinoid species or its metabolite, 4-hydroxytamoxifen (B85900), which can provide Fenton-reactive Fe(II). ous-research.no
Mitochondrial DNA damage: Semiquinones of tamoxifen quinoid species, which are more stable at the quinone-reducing center of the mitochondrial electron transport chain complex III, can be produced, leading to mitochondrial DNA damage. ous-research.no
Mitochondrial Redox Modulation
Tamoxifen directly impacts mitochondrial function, acting as both an uncoupling agent and a potent inhibitor of the electron transport chain. oncotarget.com This leads to a collapse of the mitochondrial membrane potential and can trigger apoptosis (cell death). oncotarget.com Specifically, tamoxifen can inhibit electron transfer at complex III (ubiquinol-cytochrome-c reductase) and complex IV (cytochrome-c oxidase). oncotarget.com
Furthermore, tamoxifen has been shown to increase mitochondrial reactive oxygen species (ROS), leading to mitochondrial lipid peroxidation and the release of cytochrome c, a key step in the apoptotic cascade. oncotarget.comnih.gov It can also induce the tyrosine-nitration of critical mitochondrial proteins. oncotarget.com Research has also highlighted that tamoxifen can engage mitochondrial estrogen receptor beta (ERβ) to increase ROS concentrations, a process necessary for its cytotoxic effects. nih.gov This involves the downregulation of manganese superoxide (B77818) dismutase (MnSOD) activity. nih.gov
Pharmacogenomics and Personalized Therapy Approaches
The clinical response to tamoxifen can vary significantly among individuals, a variability that is partly due to genetic differences in the enzymes that metabolize the drug. mdpi.com This has led to the emergence of pharmacogenomics, which aims to personalize tamoxifen therapy based on a patient's genetic makeup to maximize efficacy and minimize adverse effects. nih.gov
Tamoxifen is a prodrug, meaning it needs to be metabolized in the liver to its active forms, primarily 4-hydroxytamoxifen and endoxifen (B1662132). nih.govoup.com These metabolites have a significantly higher affinity for the estrogen receptor—about 100 times greater than tamoxifen itself. oup.comtandfonline.com The cytochrome P450 enzyme CYP2D6 is crucial for this activation process. nih.govoup.com
Genetic variations (polymorphisms) in the CYP2D6 gene can lead to reduced or absent enzyme activity. nih.govnih.gov Patients with these variants may produce lower levels of the active metabolites, potentially diminishing the therapeutic benefit of tamoxifen. nih.gov This has led to the hypothesis that patients with certain CYP2D6 genotypes might have poorer clinical outcomes. nih.gov While some studies have shown a correlation between CYP2D6 genotype and treatment efficacy, others have reported conflicting results, making the routine use of CYP2D6 genotyping for guiding tamoxifen therapy a subject of ongoing debate. mdpi.comnih.gov
Current research is exploring the use of large datasets to create predictive algorithms that combine genetic information with clinical characteristics to better personalize tamoxifen treatment. tandfonline.com Another approach gaining traction is the monitoring of active metabolite concentrations, such as endoxifen, as a more direct measure of tamoxifen's pharmacological effect. tandfonline.com
Q & A
Q. How do the structural differences between (E)- and (Z)-tamoxifen isomers influence experimental design in receptor-binding studies?
The (Z)-isomer of tamoxifen exhibits potent anti-estrogenic activity by binding to estrogen receptors (ERs), while the (E)-isomer is less active due to steric hindrance . To study isomer-specific effects, researchers should:
- Use high-performance liquid chromatography (HPLC) with chiral columns to isolate isomers .
- Validate binding affinity via competitive ERα/β assays, comparing IC50 values for each isomer .
- Incorporate molecular docking simulations to map spatial interactions between isomers and ER ligand-binding domains .
Q. What methodologies are recommended to quantify tamoxifen metabolites like (E/Z)-4-hydroxytamoxifen and endoxifen in preclinical models?
Key steps include:
- Sample preparation : Use liquid-liquid extraction with tert-butyl methyl ether to isolate metabolites from plasma/tissue homogenates .
- Analytical techniques : Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitive detection of 4-hydroxytamoxifen (LOQ: 0.1 ng/mL) and endoxifen (LOQ: 0.5 ng/mL) .
- CYP2D6 genotyping : Correlate metabolite levels with CYP2D6 activity in vitro using human liver microsomes or transfected cell lines .
Q. How should clinical trial protocols address interindividual variability in tamoxifen metabolism due to CYP2D6 polymorphisms?
- Stratify participants by CYP2D6 phenotype (e.g., poor, intermediate, extensive metabolizers) using PCR-based allele-specific amplification .
- Monitor steady-state plasma endoxifen concentrations (target: ≥ 5.9 ng/mL) to ensure therapeutic efficacy .
- Adjust adjuvant therapy duration (e.g., extending to 10 years for high-risk cohorts) based on longitudinal metabolite profiling .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in studies linking endoxifen concentrations to tamoxifen efficacy?
Conflicting data arise from heterogeneous study designs and variable CYP2D6 activity . To address this:
- Conduct meta-analyses with standardized inclusion criteria (e.g., ER+ tumors, premenopausal status) .
- Use Mendelian randomization to isolate CYP2D6 genetic variants as instrumental variables .
- Validate findings in tamoxifen-resistant xenograft models, comparing endoxifen pharmacokinetics in CYP2D6-knockout vs. wild-type mice .
Q. How can transcriptomic data identify mechanisms of acquired tamoxifen resistance in ER+ breast cancer?
- Gene expression profiling : Apply cDNA microarrays or RNA-seq to compare tamoxifen-sensitive vs. resistant cell lines (e.g., MCF-7 vs. TAMR) .
- Pathway analysis : Use principal components analysis (PCA) to prioritize altered pathways (e.g., oxidative stress response via NQO1/GCLC upregulation) .
- Functional validation : Knock down outlier genes (e.g., HSF-1) using CRISPR/Cas9 and assess proliferation in estrogen-deprived media .
Q. What advanced techniques characterize tamoxifen-induced quinone methide adducts linked to DNA damage?
- Reactive metabolite trapping : Incubate tamoxifen with cytochrome P450 isoforms (e.g., CYP2B6) and glutathione ethyl ester (GSHEE) to stabilize quinone methides for LC-MS/MS detection .
- DNA adduct mapping : Use <sup>32</sup>P-postlabeling to identify covalent modifications in hepatic or endometrial tissues .
- Computational modeling : Simulate metabolic activation pathways using density functional theory (DFT) to predict electrophilic intermediates .
Controversies and Emerging Directions
Why do some studies question the clinical utility of endoxifen monitoring despite its high ER affinity?
Limitations include:
- Lack of consensus on therapeutic thresholds for endoxifen .
- Compensatory mechanisms in tamoxifen resistance (e.g., ER-independent signaling via NQO1) .
- Ethnic variability in CYP2D6 allele frequencies (e.g., *10/*41 variants in Asian populations) .
Recommendation : Combine pharmacogenomic testing with proteomic profiling of ERα phosphorylation status to refine predictive models .
Q. How can researchers mitigate confounding factors in long-term tamoxifen prophylaxis studies?
- Control for menopausal status : Stratify analyses by serum estradiol levels and ovarian function .
- Address off-target effects : Monitor endometrial cancer risk via transvaginal ultrasound and biopsy in high-dose cohorts .
- Cost-effectiveness re-evaluation : Use Markov models incorporating updated 20-year survival data from NSABP P-1 trial .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
